BNC-210
Description
Properties
CAS No. |
1020634-41-6 |
|---|---|
Molecular Formula |
C24H26N4O3 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C24H26N4O3/c1-2-27-15-21(24(30)28-7-9-31-10-8-28)22(29)20-13-19(14-25-23(20)27)26-18-11-16-5-3-4-6-17(16)12-18/h3-6,13-15,18,26H,2,7-12H2,1H3 |
InChI Key |
ZAEIHDZLLJCJFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=CC(=C2)NC3CC4=CC=CC=C4C3)C(=O)N5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
BNC-210: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNC-210 (also known as soclenicant) is a novel, orally bioavailable small molecule under investigation for the treatment of anxiety-related disorders. It functions as a selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with the α7 nAChR, the subsequent effects on intracellular signaling pathways, and the experimental evidence supporting its anxiolytic profile. Quantitative data from key studies are summarized, and detailed methodologies for pivotal experiments are provided to facilitate reproducibility and further investigation.
Introduction
Anxiety disorders represent a significant unmet medical need, with current therapeutic options often limited by side effects such as sedation, cognitive impairment, and dependence. This compound offers a promising alternative with a distinct mechanism of action that targets the cholinergic system. By negatively modulating the α7 nAChR, this compound aims to provide anxiolysis without the common drawbacks of traditional anxiolytics. This technical guide synthesizes the current understanding of this compound's pharmacology and preclinical and clinical findings.
Core Mechanism of Action: Negative Allosteric Modulation of the α7 nAChR
This compound exerts its therapeutic effects by binding to an allosteric site on the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel widely expressed in the central nervous system. This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening in response to the endogenous agonist, acetylcholine.[1] This negative allosteric modulation results in a decrease in cation influx, primarily calcium (Ca2+), into the neuron.
It is crucial to note that this compound does not compete with acetylcholine for its binding site and its inhibitory effect is not overcome by increasing concentrations of the agonist.[2] This non-competitive antagonism is a hallmark of allosteric modulation.
Signaling Pathways
The α7 nAChR is implicated in various intracellular signaling cascades that influence neuronal excitability, inflammation, and cell survival. By attenuating α7 nAChR activity, this compound is hypothesized to modulate these downstream pathways to produce its anxiolytic effects.
References
The Pharmacology of BNC-210: A Negative Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BNC-210, also known as soclenicant, is an investigational novel therapeutic agent with a unique mechanism of action, positioning it as a first-in-class treatment for anxiety-related disorders.[1][2] Developed to address the limitations of current anxiolytics, such as benzodiazepines and selective serotonin (B10506) reuptake inhibitors (SSRIs), this compound offers the potential for rapid anxiolytic effects without sedation, cognitive impairment, or risk of addiction.[3][4] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and preclinical profile, pharmacokinetic properties, and clinical trial data in various anxiety and stressor-related disorders.
Mechanism of Action: Negative Allosteric Modulation of the α7 Nicotinic Acetylcholine (B1216132) Receptor
This compound functions as a selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[5][6] Unlike competitive antagonists that bind directly to the acetylcholine binding site, this compound binds to an allosteric site on the receptor. This binding event induces a conformational change in the receptor, reducing the probability of the ion channel opening in response to the binding of the endogenous agonist, acetylcholine.[5]
In vitro studies have demonstrated that this compound inhibits α7 nAChR currents induced by various agonists, including acetylcholine, nicotine (B1678760), choline, and the α7-specific agonist PNU-282987.[5] Importantly, the inhibitory effect of this compound is not dependent on the concentration of acetylcholine, a key characteristic of a non-competitive, allosteric mechanism.[5] Furthermore, this compound does not displace the binding of alpha-bungarotoxin, a competitive antagonist of the α7 nAChR, further confirming its allosteric mode of action.[5]
The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions associated with anxiety and fear, such as the amygdala and prefrontal cortex.[7] By modulating the activity of this receptor, this compound is thought to restore neurotransmitter balance in these key neural circuits, thereby producing its anxiolytic effects.[1]
In Vitro Pharmacology
Electrophysiological studies have been conducted to characterize the inhibitory activity of this compound on both rat and human α7 nAChRs expressed in stably transfected cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent modulation of the receptor in the low micromolar range.
| Receptor Species | Agonist | IC50 (µM) | Reference |
| Rat | Acetylcholine | 1.2 - 3 | [5] |
| Rat | Nicotine | 1.2 - 3 | [5] |
| Rat | Choline | 1.2 - 3 | [5] |
| Rat | PNU-282987 | 1.2 - 3 | [5] |
| Human | Multiple Agonists | 1.2 - 3 | [5][8] |
Preclinical Pharmacology
This compound has demonstrated robust anxiolytic-like activity in a variety of rodent models of anxiety. Notably, these effects are observed without the sedative or motor-impairing side effects commonly associated with benzodiazepines.
Key Preclinical Findings:
-
Elevated Plus Maze (EPM): In rats, this compound significantly increased the time spent and the number of entries into the open arms of the maze, indicative of an anxiolytic effect.[3] The minimum effective dose (MED) in this model was 0.1 mg/kg.[3]
-
Light-Dark Box: In mice, this compound increased the time spent in the brightly lit chamber, with a MED of 0.1 mg/kg.
-
Marble Burying Test: this compound reduced the number of marbles buried by mice, with a MED of 1 mg/kg.
-
Reversal of Agonist-Induced Anxiety: this compound was shown to reverse the anxiogenic effects of the α7 nAChR-specific agonist PNU-282987 in the rat EPM, providing in vivo evidence for its mechanism of action.[5]
Experimental Protocol: Rat Elevated Plus Maze
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The protocol for evaluating this compound in this model is as follows:
Apparatus: The maze is shaped like a plus sign and elevated above the floor. It typically consists of two open arms and two closed arms with high walls.[9]
Procedure:
-
Animals are habituated to the testing room for approximately one hour before the experiment.[9]
-
This compound or vehicle is administered orally (p.o.) one hour prior to testing.[5]
-
Each rat is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5-10 minutes).[9]
-
Behavior is recorded using an automated video tracking system.[9]
-
The primary measures of anxiety are the time spent in and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.[9]
-
The apparatus is cleaned between each animal to eliminate olfactory cues.[9]
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both preclinical species and humans. Different formulations have been developed to optimize its absorption and bioavailability.
| Parameter | Species | Value | Formulation | Reference |
| Oral Bioavailability | Rat | 69.4% | Not specified | [8] |
| Half-life (t1/2) | Rat | 6.2 hours | Not specified | [3][8] |
| Plasma Protein Binding | Rat | 70-88% | Not specified | [8] |
| Tmax | Human | 2.5-4 hours | Tablet | [8] |
| 12-hourly Exposure (AUC) | Human (900 mg BID) | 33-57 mg.h/L | Tablet | [10] |
An initial liquid suspension formulation showed solubility-limited absorption and a significant food effect.[11] A subsequent solid oral tablet formulation demonstrated improved and more rapid absorption.[10]
Clinical Pharmacology
This compound has undergone extensive clinical evaluation in healthy volunteers and patient populations with various anxiety and stressor-related disorders.
Phase I Studies in Healthy Volunteers
Multiple Phase I studies have established the safety and tolerability of this compound.[4][12] Key findings from these studies include:
-
Safety and Tolerability: this compound was found to be safe and well-tolerated at various dose levels, with no maximum tolerated dose reached.[4][12]
-
Lack of Benzodiazepine-like Side Effects: Unlike lorazepam, this compound did not cause sedation, cognitive impairment, or coordination deficits.[5] Psychometric tests confirmed no adverse effects on attention, memory, or mood.[11]
-
Target Engagement: Target engagement of the α7 nAChR was demonstrated using a nicotine shift assay with quantitative electroencephalography (EEG), where this compound reduced nicotine-induced EEG changes.[4][11]
-
CCK-4 Challenge Model: In a cholecystokinin-tetrapeptide (CCK-4) induced panic model in healthy volunteers, this compound significantly reduced the number and intensity of panic symptoms.[5][11]
Phase II Clinical Trials
A Phase II trial in patients with GAD utilized functional magnetic resonance imaging (fMRI) to assess the effects of this compound on brain activity.[7][13]
-
Primary Endpoint: A low dose of this compound (300 mg) significantly reduced amygdala reactivity to fearful faces, an effect comparable to that of lorazepam.[7][13] It also induced significant changes in cerebral perfusion consistent with anxiolytic activity.[13]
-
Key Finding: These results provided the first clinical evidence that modulating cholinergic neurotransmission can beneficially alter the function of anxiety-related neural circuits in GAD.[7]
This compound has been evaluated for the acute treatment of SAD in studies employing a public speaking challenge to induce anxiety.
-
PREVAIL (Phase II): This study evaluated single doses of 225 mg and 675 mg of this compound. While the primary endpoint was not met, a post-hoc analysis of combined doses showed a statistically significant reduction in the Subjective Units of Distress Scale (SUDS) scores compared to placebo during the anticipation and performance phases of the speaking challenge (p=0.044).[14][15]
-
AFFIRM-1 (Phase III): This trial evaluated a single 225 mg dose of this compound. The study did not meet its primary endpoint of a change in SUDS scores during the performance phase of the public speaking challenge.[16][17] Consequently, the development of this compound for the acute treatment of SAD has been discontinued.[16]
| Trial | Indication | Dose(s) | Primary Endpoint | Outcome | Reference |
| Phase II | GAD | 300 mg, 2000 mg | Change in amygdala activation (fMRI) | Met (300 mg dose) | [7][13] |
| PREVAIL (Phase II) | SAD | 225 mg, 675 mg | Change in SUDS score | Not Met (Post-hoc significant) | [14][15] |
| AFFIRM-1 (Phase III) | SAD | 225 mg | Change in SUDS score | Not Met | [16][17] |
This compound has shown promising results in the treatment of PTSD.
-
ATTUNE (Phase IIb): This trial evaluated this compound (900 mg twice daily) over 12 weeks.[18][19]
-
Primary Endpoint: The study met its primary endpoint, demonstrating a statistically significant improvement in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score compared to placebo at week 12 (p=0.048, Cohen's d=0.40).[19][20][21]
-
Rapid Onset: Significant improvements in CAPS-5 scores were observed as early as week 4.[20][22]
-
Secondary Endpoints: Statistically significant improvements were also seen in depressive symptoms (measured by the Montgomery-Åsberg Depression Rating Scale - MADRS) and sleep (measured by the Insomnia Severity Index - ISI).[19][21]
-
Safety: this compound was generally well-tolerated. The most common adverse events were headache, nausea, fatigue, and elevations in hepatic enzymes.[18][22]
-
| Trial | Indication | Dose | Duration | Primary Endpoint | Outcome | Reference |
| ATTUNE (Phase IIb) | PTSD | 900 mg BID | 12 weeks | Change in CAPS-5 total score | Met (p=0.048) | [19][20][21] |
Conclusion
This compound is a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor with a well-characterized pharmacological profile. It has demonstrated potent in vitro activity and robust anxiolytic-like effects in preclinical models without the side effects typical of current anxiolytics. While clinical development for the acute treatment of Social Anxiety Disorder has been discontinued, this compound has shown statistically significant and clinically meaningful efficacy in treating the core symptoms of Post-Traumatic Stress Disorder, along with associated depression and sleep disturbances. The favorable safety and tolerability profile, combined with its novel mechanism of action, positions this compound as a promising candidate for the chronic treatment of PTSD and potentially other stressor-related disorders. Further late-stage clinical trials are anticipated to further elucidate its therapeutic potential in this area of high unmet medical need.
References
- 1. Neuphoria Therapeutics Completes Target Enrollment in Phase 3 AFFIRM-1 Trial of this compound in Social Anxiety Disorder (SAD) | Neuphoria Therapeutics Inc. [ir.neuphoriatx.com]
- 2. Bionomics releases positive Phase I trial results of BNC210 for anxiety and depression - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. neurofit.com [neurofit.com]
- 4. Neuphoria Therapeutics Completes Target Enrollment in Phase 3 AFFIRM-1 Trial of this compound in Social Anxiety Disorder (SAD) | Neuphoria Therapeutics Inc. [ir.neuphoriatx.com]
- 5. neurofit.com [neurofit.com]
- 6. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. monsoon.com.au [monsoon.com.au]
- 11. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bionomics Reports Positive Data from Phase 1 Multiple Ascending Dose Trial of BNC210 for Anxiety and Depression [prnewswire.com]
- 13. neurofit.com [neurofit.com]
- 14. A phase 2, placebo-controlled study to evaluate the efficacy and safety of BNC210, an alpha-7 nicotinic receptor negative allosteric modulator, for acute, as-needed treatment of social anxiety disorder (SAD) - The PREVAIL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bionomics Reports Promising Full Results Analysis from PREVAIL Phase 2 Study of BNC210 Social Anxiety Disorder (SAD) - BioSpace [biospace.com]
- 16. Neuphoria Therapeutics Provides Update on AFFIRM-1 Phase 3 Trial Evaluating BNC210 for the Acute Treatment of Social Anxiety Disorder | Neuphoria Therapeutics Inc. [ir.neuphoriatx.com]
- 17. Neuphoria Therapeutics Provides Update on AFFIRM-1 Phase 3 Trial Evaluating BNC210 for the Acute Treatment of Social Anxiety Disorder | Neuphoria Therapeutics Inc. [ir.neuphoriatx.com]
- 18. Bionomics announces positive topline results from clinical trial of BNC210 - Biotech [biotechdispatch.com.au]
- 19. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) - BioSpace [biospace.com]
- 20. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bionomics to advance non-SSRI PTSD candidate to Phase III - Clinical Trials Arena [clinicaltrialsarena.com]
- 22. firstwordpharma.com [firstwordpharma.com]
BNC-210: A Negative Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BNC-210 is a novel, non-sedating anxiolytic compound currently under investigation for the treatment of various anxiety and trauma-related disorders, including Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD).[1][2][3] Its mechanism of action centers on the negative allosteric modulation of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a distinct approach compared to traditional anxiolytics.[3][4][5] This technical guide provides a comprehensive overview of the this compound target receptor, its mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and signaling pathways are presented to provide a thorough understanding for researchers and drug development professionals.
Introduction to this compound and its Target Receptor
This compound is a first-in-class, orally administered small molecule that has demonstrated a rapid onset of anxiolytic effects without the sedative, cognitive impairment, or addictive potential associated with current standard-of-care treatments like benzodiazepines.[6][7] The primary molecular target of this compound is the α7 nicotinic acetylcholine receptor (α7 nAChR).[3][4][5]
The α7 nAChR is a ligand-gated ion channel expressed in the central nervous system, particularly in brain regions implicated in anxiety and fear responses, such as the amygdala.[8] This receptor is activated by the endogenous neurotransmitter acetylcholine and is involved in modulating glutamatergic and GABAergic signaling.
Mechanism of Action: Negative Allosteric Modulation
This compound functions as a negative allosteric modulator (NAM) of the α7 nAChR.[4][5][9] This means that it binds to a site on the receptor that is distinct from the acetylcholine binding site (the orthosteric site).[4][8] Upon binding, this compound induces a conformational change in the receptor that reduces its probability of opening in response to acetylcholine.[8][9] This modulatory action dampens the excitatory signaling mediated by the α7 nAChR.
Key characteristics of this compound's interaction with the α7 nAChR include:
-
No direct competition with acetylcholine: The inhibitory effects of this compound are not overcome by increasing concentrations of acetylcholine.[4][8]
-
No displacement of alpha-bungarotoxin: this compound does not displace the binding of alpha-bungarotoxin, a competitive antagonist that binds to the orthosteric site of the α7 nAChR.[4][8]
This allosteric mechanism allows for a more nuanced modulation of receptor activity compared to direct antagonism.
Signaling Pathway
The binding of acetylcholine to the α7 nAChR normally triggers the influx of cations, primarily Ca²⁺, leading to neuronal depolarization and downstream signaling cascades. This compound, by acting as a negative allosteric modulator, attenuates this influx and subsequent signaling.
References
- 1. neurofit.com [neurofit.com]
- 2. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The α-bungarotoxin binding site on the nicotinic acetylcholine receptor: Analysis using a phage–epitope library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurofit.com [neurofit.com]
- 5. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Preclinical Profile of BNC-210: A Novel Anxiolytic Agent
An In-depth Technical Review for Researchers and Drug Development Professionals
BNC-210 is an investigational novel anxiolytic agent that acts as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] Preclinical studies have demonstrated its potential as a non-sedating anxiolytic with a favorable safety profile, offering a promising alternative to existing anxiety treatments. This technical guide provides a comprehensive overview of the core preclinical data on this compound, focusing on its mechanism of action, in vivo efficacy, pharmacokinetics, and safety pharmacology.
Mechanism of Action: Negative Allosteric Modulation of the α7 nAChR
This compound exerts its anxiolytic effects by selectively targeting the α7 nAChR.[1][2] In vitro electrophysiology studies have shown that this compound does not act as a direct agonist but rather inhibits the currents induced by α7 nAChR agonists such as acetylcholine, nicotine, and the specific agonist PNU-282987.[1][2] This inhibition is achieved through binding to an allosteric site on the receptor, as this compound's effect is not influenced by the concentration of the agonist and it does not displace the binding of alpha-bungarotoxin, a competitive antagonist.[1][2]
The inhibitory concentration (IC50) of this compound on rat and human α7 nAChR currents is in the range of 1.2 to 3 µM.[1][2] This selective negative allosteric modulation of the α7 nAChR is believed to be the primary mechanism underlying its anxiolytic activity.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a negative allosteric modulator of the α7 nAChR.
In Vivo Efficacy in Animal Models of Anxiety
The anxiolytic potential of this compound has been evaluated in several well-validated rodent models of anxiety, including the elevated plus-maze (EPM) and the light-dark box test.
Elevated Plus-Maze (EPM)
In the EPM test, this compound demonstrated a dose-dependent anxiolytic effect in rats. Oral administration of this compound at doses of 1, 10, and 100 mg/kg reversed the stress-induced reduction in the time spent and the number of entries into the open arms of the maze.[4] The most significant effect was observed at the 100 mg/kg dose.[4] In another study, a 30 mg/kg oral dose of this compound significantly increased both the time spent and the number of entries into the open arms.[2]
| Dose (mg/kg, p.o.) | Effect on Time in Open Arms | Effect on Entries into Open Arms | Reference |
| 1, 10, 100 | Dose-dependent reversal of stress-induced reduction | Dose-dependent reversal of stress-induced reduction | [4] |
| 30 | Significant increase | Significant increase | [2] |
| 0.1, 1, 5 | Dose-dependent reversal of PNU-282987-induced anxiogenesis | Full reversal at all doses | [2] |
Light-Dark Box Test
This compound was initially identified for its anxiolytic-like activity in the mouse light-dark box test.[5] It exhibited a minimum effective dose of 3 mg/kg without producing any sedative effects.[6]
| Dose (mg/kg) | Observed Effect | Reference |
| 3 | Minimum effective dose for anxiolytic-like activity | [6] |
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol:
Rats are placed in the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The apparatus is typically made of dark, non-reflective material. The number of entries and the time spent in each arm are recorded for a 5-minute period. An increase in the exploration of the open arms is indicative of an anxiolytic effect. For studies involving stress induction, animals are subjected to a brief swim stress before being placed on the maze. This compound or vehicle is administered orally 60 minutes prior to the test.[2][4]
Light-Dark Box Test Protocol:
The apparatus consists of a box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening. Mice are placed in the light compartment and their movement between the two compartments is recorded for a 10-minute period. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments. This compound is administered orally prior to the test.[5][6]
Experimental Workflow for In Vivo Anxiety Models
Caption: General experimental workflow for preclinical in vivo anxiety studies of this compound.
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated that this compound has good oral bioavailability.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~70% | Rat | [6] |
Preclinical safety studies in rats and dogs have been conducted with oral doses up to 2000 mg/kg, with no compound-related adverse effects observed.[3]
Safety and Selectivity
A key feature of this compound is its favorable safety and tolerability profile in preclinical models. Importantly, it does not induce sedation, cognitive impairment, or motor deficits, which are common side effects of current anxiolytic medications like benzodiazepines.[2]
Furthermore, this compound has demonstrated high selectivity for the α7 nAChR. Screening against over 400 other targets, including other members of the cys-loop ligand-gated ion channel family, revealed no significant off-target activity.[5]
Conclusion
The preclinical data for this compound strongly support its development as a novel, non-sedating anxiolytic. Its unique mechanism of action as a negative allosteric modulator of the α7 nAChR, combined with its efficacy in animal models of anxiety, favorable pharmacokinetic properties, and high safety and selectivity profile, positions it as a promising candidate for the treatment of anxiety disorders. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.
References
- 1. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurofit.com [neurofit.com]
- 3. tandfonline.com [tandfonline.com]
- 4. neurofit.com [neurofit.com]
- 5. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurofit.com [neurofit.com]
BNC-210 for PTSD treatment research
An In-depth Technical Guide on BNC-210 for Post-Traumatic Stress Disorder (PTSD) Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, first-in-class investigational therapeutic agent being evaluated for the treatment of Post-Traumatic Stress Disorder (PTSD) and other anxiety-related disorders.[1][2] It functions as a selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a unique mechanism of action that differentiates it from current standard-of-care treatments like selective serotonin (B10506) reuptake inhibitors (SSRIs).[1][3][4][5] Preclinical and clinical research suggests that this compound possesses anxiolytic properties without the sedative, cognitive-impairing, or addictive side effects commonly associated with benzodiazepines.[3][6][7] A recently completed Phase 2b clinical trial (ATTUNE) in patients with PTSD has demonstrated a statistically significant improvement in symptom severity, positioning this compound as a promising candidate for further development.[8][9][10] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols to inform ongoing and future research.
Core Mechanism of Action
This compound exerts its therapeutic effects by acting as a negative allosteric modulator of the α7 nAChR.[3][11] Unlike competitive antagonists that bind directly to the acetylcholine binding site, this compound binds to an allosteric site on the receptor.[3][7] This binding event modulates the receptor's conformation, reducing the probability of the ion channel opening in response to the binding of the endogenous agonist, acetylcholine.[12] This modulation of cholinergic neurotransmission is believed to temper the hyperactivity observed in anxiety-related neural circuits, particularly the amygdala-prefrontal networks.[13][14] The α7 nAChR is highly expressed in brain regions critical to the fear and anxiety response, such as the amygdala.[15]
Signaling Pathway Diagram
Caption: Mechanism of this compound as a negative allosteric modulator of the α7 nAChR.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy Data
| Model | Species | Comparator | Key Finding | Citation |
| Elevated Plus Maze | Rat | Diazepam | Anxiolytic effect comparable to Diazepam. | [3][12] |
| Light-Dark Box | Mouse | Diazepam | Demonstrated anxiolytic activity. | [12] |
| CCK-4/CCK-8 Challenge | Rat | - | Reversed anxiogenic effects of CCK peptides. | [3] |
| in vitro Receptor Assay | Human/Rat Cell Lines | - | IC50 values in the range of 1.2-3µM for inhibition of α7 nAChR currents. | [3][13] |
Table 2: Clinical Trial Efficacy Data for PTSD (ATTUNE Phase 2b)
| Endpoint | Timepoint | This compound (900mg BID) | Placebo | p-value | Effect Size (Cohen's d) | Citation |
| Primary: Change in CAPS-5 Total Score | Week 12 | Statistically significant improvement | - | 0.048 | 0.40 | [4][9][10][11] |
| Change in CAPS-5 Total Score | Week 4 | Statistically significant improvement | - | 0.015 | - | [10] |
| Change in CAPS-5 Total Score | Week 8 | Statistically significant improvement | - | 0.014 | - | [10] |
| Secondary: Change in MADRS (Depression) | Week 12 | Statistically significant improvement | - | 0.040 | - | [4][10] |
| Secondary: Change in ISI (Sleep) | Week 12 | Statistically significant improvement | - | 0.041 | - | [4][10] |
Table 3: Clinical Trial Efficacy Data for GAD (Phase 2 fMRI Study)
| Endpoint | This compound Dose | Comparator | Key Finding | p-value | Citation |
| Amygdala Reactivity (Right) | 300 mg (Low) | Placebo | Significant reduction | 0.006 | [13] |
| Amygdala Reactivity (Left) | 300 mg (Low) | Placebo | Significant reduction | 0.011 | [13] |
| Amygdala Reactivity (Right/Left) | 2000 mg (High) | Placebo | No significant difference | 0.33 | [13] |
| Amygdala-Anterior Cingulate Connectivity | 300 mg (Low) | Placebo | Significant reduction | - | [13] |
| Threat Avoidance (JORT) | 300 mg | Placebo | Significant decrease in intensity | 0.007 | [16] |
| Threat Avoidance (JORT) | 2000 mg | Placebo | Significant decrease in intensity | 0.033 | [16] |
Table 4: Safety & Tolerability Data (ATTUNE Phase 2b)
| Adverse Event (AE) Metric | This compound (900mg BID) | Placebo | Notes | Citation |
| Patients with ≥1 TEAE | 66.7% | 53.8% | Most AEs were mild or moderate. No serious AEs with BNC210. | [8][9][11] |
| Discontinuations due to AEs | 19.8% | 9.4% | - | [8] |
| Common AEs (>5%) | Headache, nausea, fatigue, hepatic enzyme (ALT/AST) increases | - | No excess reports of sexual side effects vs. placebo. | [8][9] |
| Hepatic Enzyme Increase | 13.3% | 0.19% | Increases were not associated with liver injury; most resolved without discontinuation. | [10][17] |
Experimental Protocols
Detailed methodologies for key clinical trials are provided below.
ATTUNE (Phase 2b PTSD Trial - NCT04951076)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted at 34 sites in the United States and the United Kingdom.[10][11]
-
Participant Population: 212 adult patients (18-75 years) with a current DSM-5 diagnosis of PTSD.[10][11] Inclusion criteria required a Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of ≥ 30.[5][11]
-
Intervention: Patients were randomized 1:1 to receive either this compound (900 mg, dispersible tablet formulation) or a matched placebo, administered orally twice daily (BID) for 12 weeks.[4][10]
-
Primary Endpoint: Change from baseline to Week 12 in the CAPS-5 total symptom severity score.[10][11]
-
Secondary Endpoints: Included changes from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS), Insomnia Severity Index (ISI), Clinician Global Impression - Severity (CGI-S), Patient Global Impression - Severity (PGI-S), and the Sheehan Disability Scale (SDS).[10]
-
Statistical Analysis: Efficacy was assessed in the modified intent-to-treat (mITT) population. The primary endpoint was analyzed using a mixed model for repeated measures (MMRM).[11]
ATTUNE Trial Workflow Diagram
Caption: Workflow diagram for the Phase 2b ATTUNE clinical trial.
GAD fMRI Study (Phase 2 - EudraCT 2014-004937-15)
-
Study Design: A single-center, randomized, double-blind, placebo- and active-controlled, four-way crossover study.[13][16][18]
-
Participant Population: 24 adult patients with a DSM-IV diagnosis of Generalized Anxiety Disorder (GAD), who were otherwise healthy and not currently receiving treatment.[13][19]
-
Interventions: Each participant received four single-dose treatments in a randomized order over four separate visits:
-
Primary Endpoints:
-
Secondary Endpoint: Change in threat-avoidance behavior measured by the Joystick Operated Runway Task (JORT).[16][19]
-
Procedure: On each of the four visits, participants received a single oral dose of the study drug. Brain imaging (fMRI) and behavioral tasks were conducted after dosing.[13][18]
GAD fMRI Study Logic Diagram
Caption: Logical flow of the four-way crossover fMRI study in GAD patients.
Discussion and Future Directions
The results from the Phase 2b ATTUNE study are a significant milestone, providing the first robust, placebo-controlled evidence of this compound's efficacy in treating the core symptoms of PTSD.[8][10] The statistically significant reduction in the CAPS-5 total score, coupled with improvements in comorbid depression and insomnia, suggests a broad therapeutic benefit.[4][10] The effect size of 0.40 is clinically meaningful and compares favorably to currently approved treatments.[4][8]
The mechanism, focused on modulating the α7 nAChR, is strongly supported by the GAD fMRI study, which demonstrated that a low dose of this compound successfully reduced hyperactivity in the amygdala, a key neural substrate of fear and anxiety.[13][16] The lack of effect at a higher dose in that specific study suggests a potential therapeutic window or a hormetic dose-response curve, which warrants further investigation.[12][13]
While the development for acute treatment of Social Anxiety Disorder did not meet its primary endpoint in a Phase 3 trial, the positive data from chronic daily dosing in PTSD underscores a different and promising therapeutic profile for this indication.[20] The favorable safety profile, particularly the absence of sedation, cognitive impairment, and withdrawal symptoms, remains a key differentiating factor from SSRIs and benzodiazepines.[6][8]
Future research should focus on replicating the ATTUNE trial findings in a larger Phase 3 registrational program, as planned by the developers.[4][8] Further exploration of the optimal dosing strategy is crucial. Research into biomarkers that could predict patient response to this compound would also be highly valuable for personalizing treatment for individuals suffering from PTSD.
References
- 1. Exploring BNC210: A Promising New Treatment for PTSD and Social Anxiety | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 2. This compound by Bionomics for Post-Traumatic Stress Disorder (PTSD): Likelihood of Approval [pharmaceutical-technology.com]
- 3. neurofit.com [neurofit.com]
- 4. Bionomics to advance non-SSRI PTSD candidate to Phase III - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. hcplive.com [hcplive.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Bionomics Announces Positive Phase 2 ATTUNE Study Results for BNC210 in PTSD in NEJM Evidence [synapse.patsnap.com]
- 10. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) - BioSpace [biospace.com]
- 11. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bionomics Reports Positive Data from Phase 1 Multiple Ascending Dose Trial of BNC210 for Anxiety and Depression [prnewswire.com]
- 16. neurofit.com [neurofit.com]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. hra.nhs.uk [hra.nhs.uk]
- 19. | BioWorld [bioworld.com]
- 20. fiercebiotech.com [fiercebiotech.com]
BNC-210: A Technical Guide to a Novel Anxiolytic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNC-210, also known as soclenicant, is an investigational novel anxiolytic agent currently in clinical development for the treatment of anxiety and trauma-related disorders. This document provides a comprehensive technical overview of this compound, focusing on its molecular structure, mechanism of action, and key experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.
Molecular Structure and Chemical Properties
This compound is a selective negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] Its chemical identity has been confirmed through various spectroscopic and analytical methods.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-((2,3-dihydro-1H-inden-2-yl)amino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one | [3] |
| Molecular Formula | C24H26N4O3 | [3] |
| Molecular Weight | 418.5 g/mol | [3] |
| CAS Number | 1020634-41-6 | [3] |
| Synonyms | BNC210, IW-2143, Soclenicant | [3] |
| SMILES | CCN1C=C(C(=O)C2=C1N=CC(=C2)NC3CC4=CC=CC=C4C3)C(=O)N5CCOCC5 | [3] |
| InChI | InChI=1S/C24H26N4O3/c1-2-27-15-21(24(30)28-7-9-31-10-8-28)22(29)20-13-19(14-25-23(20)27)26-18-11-16-5-3-4-6-17(16)12-18/h3-6,13-15,18,26H,2,7-12H2,1H3 | [3] |
| InChIKey | ZAEIHDZLLJCJFP-UHFFFAOYSA-N | [3] |
Note: Some initial confusion in public databases between this compound and the dipeptide L-isoleucyl-L-tryptophan has been clarified in recent scientific literature, confirming the naphthyridinone structure as the correct one for the compound in clinical development by Bionomics (now Neuphoria Therapeutics).
Mechanism of Action: Negative Allosteric Modulation of the α7 nAChR
This compound exerts its anxiolytic effects through a novel mechanism of action as a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor.[1][2] Unlike direct antagonists that bind to the orthosteric site (the same site as the endogenous ligand, acetylcholine), this compound binds to a distinct allosteric site on the receptor.[4] This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening in response to acetylcholine binding.[4] This modulation of the α7 nAChR activity in key brain circuits involved in anxiety is believed to be the basis for this compound's therapeutic effects.
References
- 1. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C24H26N4O3 | CID 24772165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. neurofit.com [neurofit.com]
BNC-210: A Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor for Anxiety Disorders
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BNC-210 is a novel, orally bioavailable small molecule that acts as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). This receptor is a ligand-gated ion channel widely expressed in the central nervous system and implicated in various cognitive and neurological processes. This compound has been investigated as a potential non-sedating anxiolytic for the treatment of various anxiety and trauma-related disorders. This technical guide provides a comprehensive overview of the core pharmacology of this compound, its mechanism of action at the α7-nAChR, and a summary of key preclinical and clinical findings. Detailed experimental methodologies for pivotal assays are provided to facilitate reproducibility and further investigation by the scientific community.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, yet current therapeutic options are often limited by side effects such as sedation, cognitive impairment, and the potential for dependence.[1] The α7 nicotinic acetylcholine receptor has emerged as a promising target for novel anxiolytic agents due to its role in modulating neuronal excitability and inflammation in brain regions associated with fear and anxiety.[2][3] this compound represents a first-in-class therapeutic candidate that selectively modulates the α7-nAChR through a negative allosteric mechanism, offering the potential for an improved safety and tolerability profile compared to existing anxiolytics.[4][5]
Mechanism of Action
This compound functions as a negative allosteric modulator of the α7-nAChR.[1][6] This means that it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, acetylcholine.[1] Upon binding, this compound induces a conformational change in the receptor that reduces the probability of the ion channel opening in response to agonist binding, thereby decreasing the influx of cations (primarily Ca2+) into the neuron.[7] This modulatory effect is non-competitive, as the inhibitory action of this compound is not overcome by increasing concentrations of acetylcholine.[1] Evidence for this allosteric mechanism comes from studies showing that this compound does not displace the binding of alpha-bungarotoxin, a competitive antagonist that binds to the acetylcholine binding site.[1]
Signaling Pathway of α7-nAChR and this compound's Point of Intervention
Caption: this compound's negative allosteric modulation of the α7-nAChR.
Quantitative Data
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Cell Line | Agonist | Value | Reference(s) |
| IC₅₀ | Rat | GH4C1 | Acetylcholine, Nicotine (B1678760), Choline, PNU-282987 | 1.2 - 3 µM | [1] |
| IC₅₀ | Human | Stably Transfected | Acetylcholine, Nicotine, Choline, PNU-282987 | 1.2 - 3 µM | [1] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Model | Species | Doses (mg/kg, p.o.) | Key Findings | Reference(s) |
| Elevated Plus Maze | Rat | 1, 10, 100 | Dose-dependent reversal of swim stress-induced anxiety | [8] |
| Forced Swim Test | Rat | 10, 20, 30, 100 | Significant reduction in immobility time at 100 mg/kg (acute) and 30 mg/kg (chronic) | [8][9] |
Table 3: Clinical Pharmacokinetics of this compound (900 mg twice daily, tablet formulation)
| Parameter | Population | Value | Reference(s) |
| Steady-State 12-hourly Exposure | Healthy Volunteers | 33-57 mg.h/L | [10] |
Table 4: Clinical Efficacy of this compound
| Indication | Study Phase | Dose | Primary Endpoint | Result | Reference(s) |
| Generalized Anxiety Disorder | Phase 2 | 300 mg | Change in cerebral perfusion and amygdala activation | Significant changes in cerebral perfusion (p<0.05) and reduced amygdala activation (p<0.05) | [6] |
| Social Anxiety Disorder | Phase 2 (PREVAIL) | 225 mg & 675 mg | Change in Subjective Units of Distress Scale (SUDS) during a public speaking challenge | Nominally statistically significant reduction in SUDS with combined doses (p=0.044) | [2][11] |
| Social Anxiety Disorder | Phase 3 (AFFIRM-1) | 225 mg | Change from baseline in SUDS during a public speaking challenge | Did not meet primary endpoint | [3][12][13] |
| Post-Traumatic Stress Disorder | Phase 2b (ATTUNE) | 900 mg twice daily | Change from baseline in CAPS-5 total score at week 12 | Statistically significant improvement (-4.03 LS mean difference, p=0.048) | [14] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol details the methodology for assessing the inhibitory effect of this compound on α7-nAChR currents using whole-cell patch-clamp electrophysiology in a stably transfected cell line.[5][15]
Cell Line: GH4C1 cells stably expressing the rat or human α7-nAChR.
Cell Culture: Cells are cultured in a suitable medium and passaged regularly. Prior to recording, cells are plated onto glass coverslips.
Solutions:
-
External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4, bubbled with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3.
Recording:
-
Coverslips with adherent cells are transferred to a recording chamber continuously perfused with ACSF.
-
Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with the internal solution and mounted on a micromanipulator.
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 to -70 mV.
-
Agonist-evoked currents are elicited by brief application of an EC₈₀ concentration of an α7-nAChR agonist (e.g., acetylcholine).
-
This compound is bath-applied at various concentrations, and the inhibition of the agonist-evoked current is measured.
Caption: Workflow for assessing this compound's effect on α7-nAChR currents.
In Vivo Behavioral Assay: Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.[9][16][17]
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two closed arms. For rats, the arms are often 50 cm long and 10-12 cm wide, with the closed arms having 50 cm high walls.[9][17] The maze is usually made of a non-porous material for easy cleaning.
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are commonly used. They should be housed in a controlled environment with a regular light-dark cycle and allowed to acclimatize to the testing room for at least one hour before the experiment.
Procedure:
-
Administer this compound or vehicle orally at a specified time (e.g., 60 minutes) before testing.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period, typically 5 minutes.
-
The session is recorded by an overhead video camera.
-
An automated tracking system or a trained observer scores the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
The maze should be thoroughly cleaned between each animal to remove olfactory cues.
Caption: Logical progression of the elevated plus maze experiment.
Human Target Engagement: Nicotine Shift Assay with Quantitative EEG
This assay is used to demonstrate that this compound engages the α7-nAChR in the human brain by measuring its ability to attenuate the electroencephalographic (EEG) effects of nicotine.[10][18]
Participants: Healthy, non-smoking volunteers.
Procedure:
-
Baseline EEG is recorded.
-
Participants are administered this compound or placebo.
-
After a suitable absorption period, participants are challenged with incremental doses of nicotine, typically via nasal spray.
-
EEG is recorded continuously throughout the nicotine challenge.
-
The primary outcome is the change in EEG power in specific frequency bands (e.g., alpha) in response to nicotine.
Data Analysis:
-
EEG data is pre-processed to remove artifacts.
-
Quantitative EEG (qEEG) analysis is performed, typically involving power spectral analysis.
-
The effect of this compound is determined by comparing the nicotine-induced changes in EEG power between the this compound and placebo groups. A significant reduction in the nicotine-induced EEG changes in the this compound group indicates target engagement.[18]
Caption: Workflow of the nicotine shift assay with quantitative EEG.
Conclusion
This compound is a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor with demonstrated anxiolytic properties in preclinical models and promising results in clinical trials for certain anxiety and trauma-related disorders. Its novel mechanism of action offers the potential for a non-sedating anxiolytic with an improved side-effect profile over current treatments. The detailed experimental protocols provided in this guide are intended to support further research into the therapeutic potential of this compound and the role of the α7-nAChR in psychiatric disorders. While a Phase 3 trial for social anxiety disorder did not meet its primary endpoint, the positive results in post-traumatic stress disorder warrant continued investigation. Further studies are needed to fully elucidate the clinical utility of this compound across the spectrum of anxiety and stress-related conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 8. monsoon.com.au [monsoon.com.au]
- 9. neurofit.com [neurofit.com]
- 10. Bionomics Reports Positive Data from Phase 1 Multiple Ascending Dose Trial of BNC210 for Anxiety and Depression [prnewswire.com]
- 11. Bionomics Reports Promising Full Results Analysis from PREVAIL Phase 2 Study of BNC210 Social Anxiety Disorder (SAD) - BioSpace [biospace.com]
- 12. α7 nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuphoria Therapeutics Provides Update on AFFIRM-1 Phase 3 Trial Evaluating BNC210 for the Acute Treatment of Social Anxiety Disorder | Neuphoria Therapeutics Inc. [ir.neuphoriatx.com]
- 14. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurofit.com [neurofit.com]
- 16. protocols.io [protocols.io]
- 17. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 18. monsoon.com.au [monsoon.com.au]
Investigating the therapeutic potential of BNC-210
An In-depth Technical Guide to the Therapeutic Potential of BNC-210
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as soclenicant) is a first-in-class, selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] It has been investigated for its therapeutic potential in a range of anxiety and trauma-related disorders, including Social Anxiety Disorder (SAD), Post-Traumatic Stress Disorder (PTSD), and Generalized Anxiety Disorder (GAD).[4][5][6][7] Developed with the goal of providing rapid anxiolytic effects without the sedation, cognitive impairment, or addiction potential of existing treatments like benzodiazepines, this compound represents a novel mechanistic approach to neuropsychiatric pharmacotherapy.[7][8][9][10] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its therapeutic effect by selectively targeting the α7 nicotinic acetylcholine receptor. Unlike competitive antagonists that block the acetylcholine binding site, this compound is a negative allosteric modulator.[4][9][11] This means it binds to a different, allosteric site on the receptor, which in turn changes the receptor's conformation and reduces its response to acetylcholine.[4][11] This modulation decreases the flow of cations through the channel, thereby dampening neuronal excitability in circuits where the α7 nAChR is prevalent.[4]
The α7 nAChR is a ligand-gated ion channel highly expressed in key brain regions associated with anxiety and cognition, such as the amygdala, hippocampus, and prefrontal cortex.[5][8] It possesses high permeability to calcium (Ca²⁺), allowing it to significantly influence downstream signaling cascades and neurotransmitter release. By negatively modulating this receptor, this compound is hypothesized to restore balance in hyperactive cholinergic or glutamatergic pathways implicated in the pathophysiology of anxiety disorders.
Quantitative Data Summary
The therapeutic profile of this compound is supported by data from in vitro, preclinical, and clinical investigations.
Table 1: In Vitro Pharmacology
| Parameter | Species | Cell Line | Agonist | Value | Reference |
| IC₅₀ | Rat | GH4C1 | Acetylcholine, Nicotine, Choline, PNU-282987 | 1.2 - 3 µM | [9][11] |
| IC₅₀ | Human | GH4C1 | Various | Similar to rat | [9][11] |
| Binding | N/A | N/A | α-bungarotoxin | No displacement | [9][11] |
Table 2: Preclinical Pharmacokinetics
| Parameter | Species | Formulation | Value | Reference |
| Oral Bioavailability (%F) | Rat | Liquid Suspension | 69.4% | [6][12] |
| Half-life (T₁/₂) | Rat | Liquid Suspension | 6.2 hours | [6][12] |
Table 3: Clinical Pharmacokinetics (Phase 1)
| Dose Regimen | Formulation | Population | Key Finding | Reference |
| 900 mg twice daily (7 days) | Tablet | Healthy Volunteers | Steady-state 12-hr exposure: 33-57 mg·h/L | [13] |
Table 4: Clinical Efficacy Data (Phase 2 Trials)
| Trial Name (Indication) | N | Treatment Arms | Primary Endpoint | Result | p-value | Reference |
| GAD fMRI Study | 24 | 300mg this compound, 2000mg this compound, 1.5mg Lorazepam, Placebo | Amygdala activation to fearful faces | 300mg this compound significantly reduced activation | <0.05 | [1][14][15] |
| ATTUNE (PTSD) | 182 (mITT) | 900mg this compound BID, Placebo | Change in CAPS-5 Total Score (12 wks) | LS Mean Difference: -4.03 | 0.048 | [16][17][18][19] |
| PREVAIL (SAD) | 151 | 225mg this compound, 675mg this compound, Placebo | Change in SUDS Score (Public Speaking) | Not statistically met; trends for improvement | N/S | [20][21][22] |
Key Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Assay
-
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on α7 nAChR currents.
-
Cell Line: GH4C1 cells stably transfected to express either rat or human α7 nAChRs.[11]
-
Methodology:
-
Cells were cultured and prepared for electrophysiological recording.
-
Whole-cell patch-clamp recordings were performed to measure ion channel currents.[23]
-
A baseline current was established by applying an EC₈₀ concentration of an agonist (e.g., acetylcholine, nicotine).[10][11]
-
Increasing concentrations of this compound were co-applied with the agonist.
-
The inhibition of the agonist-evoked current was measured at each this compound concentration.
-
IC₅₀ values were calculated by fitting the concentration-response data to a logistical equation.[11]
-
Preclinical: Rat Elevated Plus Maze (EPM)
-
Objective: To assess the anxiolytic-like effects of this compound in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-70 cm high), with two opposing arms open and two opposing arms enclosed by high walls.[4][24]
-
Methodology:
-
Rodents (e.g., Wistar rats) were administered this compound orally (p.o.) or vehicle control, typically 60 minutes before testing.[11]
-
In some protocols, animals were exposed to a stressor (e.g., 90-second forced swim) 5 minutes prior to the test to induce an anxious state.[4]
-
Each animal was placed in the center of the maze, facing an open arm.[25]
-
The animal was allowed to freely explore the maze for a 5-minute period.[4][24]
-
Behavior was recorded via an overhead camera and analyzed.
-
Primary Measures: Time spent in the open arms and the number of entries into the open arms. An increase in these measures is indicative of an anxiolytic effect.[4]
-
Clinical: Phase 2 GAD fMRI Study
-
Objective: To evaluate the effects of this compound on brain activity in patients with Generalized Anxiety Disorder (GAD).[1][13]
-
Design: A randomized, double-blind, placebo-controlled, 4-way crossover study.[1][26]
-
Participants: 24 patients with untreated GAD.[1]
-
Interventions: Each participant received single oral doses of this compound (300 mg), this compound (2000 mg), Lorazepam (1.5 mg, active control), and placebo across four separate visits.[13][26]
-
Methodology:
-
On each visit, participants received one of the four interventions.
-
Brain activity was measured using functional Magnetic Resonance Imaging (fMRI).
-
Co-Primary Endpoints:
-
Secondary Endpoint: Changes in threat-avoidance behavior measured by the Joystick Operated Runway Task (JORT).[14]
-
Data were analyzed to compare the effects of each active drug to placebo on amygdala activation and connectivity.[27]
-
Clinical: Phase 2b PTSD ATTUNE Study
-
Objective: To assess the efficacy and safety of this compound for the treatment of PTSD.[16]
-
Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[18]
-
Participants: 212 enrolled patients with a CAPS-5 total score ≥ 30.[18]
-
Interventions: Patients were randomized 1:1 to receive either this compound (900 mg twice daily) or a matched placebo for 12 weeks.[18][19]
-
Methodology:
-
Following a screening period, eligible patients were randomized.
-
Participants self-administered the study drug for 12 weeks.
-
Primary Endpoint: Change from baseline in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score at Week 12.[16][18]
-
Secondary Endpoints: Changes in CAPS-5 at other timepoints (Weeks 4 and 8), Montgomery-Åsberg Depression Rating Scale (MADRS) for depressive symptoms, and Insomnia Severity Index (ISI) for sleep.[16][18]
-
Safety and tolerability were monitored throughout the study.
-
Conclusion and Future Directions
This compound is a selective α7 nAChR negative allosteric modulator with a novel mechanism for the treatment of anxiety and stress-related disorders. Preclinical studies demonstrated potent anxiolytic effects without sedation. Clinical trials have provided evidence of target engagement and therapeutic activity. The Phase 2 study in GAD demonstrated that this compound can modulate key anxiety-related neural circuits.[1][15] Furthermore, the Phase 2b ATTUNE study showed a statistically significant and clinically meaningful reduction in PTSD symptoms, supporting progression to Phase 3 trials for this indication.[16][17][18]
While the Phase 3 trial for the acute treatment of Social Anxiety Disorder did not meet its primary endpoint, the overall profile of this compound remains promising, particularly for conditions requiring chronic dosing, such as PTSD.[21] Its favorable safety profile, lacking the typical side effects of benzodiazepines and SSRIs, positions it as a potentially valuable alternative in the neuropsychiatric treatment landscape.[9][10] Future research will focus on late-stage trials for PTSD and further exploration of its utility in other CNS disorders.
References
- 1. neurofit.com [neurofit.com]
- 2. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rodent model of anxiety - CCK-4-induced Panic Anxiety - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 4. neurofit.com [neurofit.com]
- 5. researchgate.net [researchgate.net]
- 6. Bionomics Reports Positive Data from Phase 1 Multiple Ascending Dose Trial of BNC210 for Anxiety and Depression [prnewswire.com]
- 7. Elevated plus maze protocol [protocols.io]
- 8. Activation of the α7 nicotinic ACh receptor induces anxiogenic effects in rats which is blocked by a 5-HT1a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurofit.com [neurofit.com]
- 12. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bionomics Initiates Phase II Clinical Trial of BNC210 for Treatment of Anxiety [prnewswire.com]
- 14. | BioWorld [bioworld.com]
- 15. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) - BioSpace [biospace.com]
- 17. Bionomics Announces Positive Phase 2 ATTUNE Study Results for BNC210 in PTSD in NEJM Evidence [synapse.patsnap.com]
- 18. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) [prnewswire.com]
- 19. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Bionomics reports topline results in PREVAIL study of BNC210 - Biotech [biotechdispatch.com.au]
- 22. monsoon.com.au [monsoon.com.au]
- 23. neurofit.com [neurofit.com]
- 24. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 25. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hra.nhs.uk [hra.nhs.uk]
- 27. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BNC-210 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of BNC-210 in rodent models for preclinical research. This compound is a selective negative allosteric modulator of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and has shown potential as a non-sedating anxiolytic.[1][2]
Compound Information
| Compound Name | This compound |
| Chemical Name | 6-[(2,3-dihydro-1H-inden-2-yl)amino]-1-ethyl-3-(4-morpholinylcarbonyl)-1,8-naphthyridin-4(1H)-one |
| Mechanism of Action | Negative allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] |
| Primary Indication | Anxiety and stress-related disorders.[1] |
Data Presentation: Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague Dawley Rats (Oral Administration)
| Dose (mg/kg) | Tmax (min) | T1/2 (h) | Bioavailability (%) |
| 0.5 | 60 | 6.2 | 69 |
| 5 | 60 | 6.2 | 69 |
| 100 | 60 | 6.2 | 69 |
Data compiled from Neurofit presentation on this compound.[3]
Table 2: Effective Oral Doses of this compound in Rodent Behavioral Models
| Species | Behavioral Test | Effective Dose Range (mg/kg, p.o.) | Effect |
| Mouse | Light/Dark Box | 0.01 - 10 | Anxiolytic-like |
| Mouse | Marble Burying | 10 | Anxiolytic-like |
| Rat | Elevated Plus Maze | 0.1 - 50 | Anxiolytic-like |
| Rat | Forced Swim Test | 100 | Antidepressant-like |
Data compiled from various preclinical studies.[3][4][5]
Experimental Protocols
Preparation of this compound for Administration
Oral Administration Vehicle:
For in vivo studies, this compound is typically prepared in an aqueous vehicle to achieve good bioavailability.[6] A commonly used formulation that yields approximately 70% bioavailability in rats is as follows:[6]
-
0.5% w/v hydroxypropylmethyl cellulose (B213188) (HPMC)
-
0.5% v/v benzyl (B1604629) alcohol
-
0.4% v/v Tween 80
Preparation Steps:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution by first dissolving the HPMC in the appropriate volume of sterile water. Gentle heating and stirring may be required.
-
Allow the HPMC solution to cool to room temperature.
-
Add benzyl alcohol and Tween 80 to the HPMC solution and mix thoroughly.
-
Add the weighed this compound to the vehicle and vortex or sonicate until a homogenous suspension is achieved.
Intraperitoneal Administration Vehicle:
While oral administration is more common for this compound, if intraperitoneal (IP) injection is required, a vehicle such as 0.9% saline with a solubilizing agent like DMSO (up to 5%) and a surfactant like Tween 80 (up to 5%) can be tested for solubility and tolerability.
Administration Protocols
Oral Gavage (p.o.)
Oral gavage is the recommended route for administering this compound to ensure accurate dosing.
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with a ball tip.[7]
-
Syringes
-
Prepared this compound suspension
Procedure:
-
Gently restrain the rodent. For mice, this can be done by scruffing the neck. For rats, a towel wrap may be used for better control.[8][9]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, from the tip of the nose to the last rib, to prevent stomach perforation.[7]
-
With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus.[7]
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in place, administer the this compound suspension slowly.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for a few minutes to ensure there are no signs of distress.
Intraperitoneal Injection (i.p.)
Materials:
-
25-27 gauge needles for mice, 23-25 gauge for rats.[8]
-
Syringes
-
Prepared this compound solution
Procedure:
-
Restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred.[8]
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate incorrect placement.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Key Experimental Methodologies
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is used to assess anxiety-like behavior in rodents.[5]
Protocol:
-
Administer this compound or vehicle orally 60 minutes prior to the test.[5]
-
Place the animal in the center of the plus-maze, facing an open arm.[10]
-
Allow the animal to explore the maze for 5 minutes.[10]
-
Record the time spent in the open and closed arms, and the number of entries into each arm using an automated tracking system.
-
An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
Light/Dark Box Test for Anxiety-Like Behavior
This test is based on the innate aversion of rodents to brightly lit areas.[11]
Protocol:
-
Administer this compound or vehicle orally at the desired time point before the test (typically 30-60 minutes).
-
Place the mouse in the center of the light compartment.[12]
-
Allow the mouse to explore the apparatus for 10 minutes.
-
Record the time spent in each compartment and the number of transitions between the two compartments.
-
An anxiolytic effect is demonstrated by an increase in the time spent in the light compartment and the number of transitions.[3]
Marble Burying Test for Neophobia and Repetitive Behavior
This test is used to model anxiety and obsessive-compulsive-like behavior.[3]
Protocol:
-
Prepare a cage with 5 cm of bedding and place 20 marbles evenly on the surface.[13]
-
Administer this compound or vehicle orally (typically 30-60 minutes prior).
-
Place the mouse in the cage and leave it undisturbed for 30 minutes.[13]
-
Remove the mouse and count the number of marbles that are at least two-thirds buried.
-
A reduction in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.[3]
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a negative allosteric modulator.
Experimental Workflow for a Behavioral Study
Caption: General experimental workflow for a rodent behavioral study.
References
- 1. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurofit.com [neurofit.com]
- 3. neurofit.com [neurofit.com]
- 4. researchgate.net [researchgate.net]
- 5. neurofit.com [neurofit.com]
- 6. neurofit.com [neurofit.com]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. mmpc.org [mmpc.org]
Application Notes and Protocols for BNC-210 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility and stability of BNC-210 when dissolved in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
This compound, also known as Soclenicant, is a selective negative allosteric modulator of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] It is under investigation for the treatment of anxiety and other neurological disorders.[1] For in vitro studies, this compound is commonly dissolved in DMSO to prepare stock solutions.[2]
Data Presentation: this compound Solubility in DMSO
The solubility of this compound in DMSO has been reported by various suppliers, with some variability in the exact values. This variation may be attributed to differences in the purity of this compound, the grade and water content of the DMSO used, and the methodology for solubility determination. It is recommended to use fresh, anhydrous DMSO for the preparation of this compound solutions.[3][4] The use of ultrasonic treatment may be necessary to achieve complete dissolution at higher concentrations.[4][5][6]
| Parameter | Value | Source |
| Molecular Weight | 317.38 g/mol | [5] |
| Solubility in DMSO | 125 mg/mL (393.85 mM) | [5][6] |
| 63 mg/mL (198.5 mM) | [3][7] | |
| 10 mg/mL (23.90 mM) | [4] | |
| Note | Ultrasonic treatment may be required for dissolution. The hygroscopic nature of DMSO can reduce solubility. | [3][4][5] |
This compound Stability and Storage in DMSO
While specific, long-term stability data for this compound in DMSO is not extensively published, general best practices for storing small molecules in DMSO should be followed to minimize degradation. DMSO is hygroscopic and can absorb water from the atmosphere, which can lead to the degradation of dissolved compounds.
Storage Recommendations for this compound in DMSO:
| Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Preferred for longer-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
To ensure the integrity of your experiments, it is advisable to perform periodic quality control of your this compound stock solutions, especially if stored for extended periods. A detailed protocol for assessing stability is provided below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Pre-weighing Preparation: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.17 mg of this compound (Molecular Weight = 317.38 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. Store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
This protocol provides a method to evaluate the stability of this compound in DMSO over time.
Materials:
-
This compound in DMSO stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or other appropriate modifiers)
-
Autosampler vials
Procedure:
-
Initial Analysis (Time 0): Immediately after preparing the this compound stock solution, dilute a sample to an appropriate concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of this compound at this time point will serve as the baseline (100% purity).
-
Storage: Store the aliquoted stock solutions at the desired temperatures (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At specified time intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Sample Preparation and Analysis: Thaw the sample, dilute it to the same concentration as the initial analysis, and analyze by HPLC using the same method.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. The appearance of new peaks may indicate degradation products. Calculate the percentage of this compound remaining at each time point.
Visualizations
Caption: Experimental workflow for this compound solubility and stability assessment in DMSO.
Caption: this compound's modulation of the α7 nAChR signaling pathway.
References
- 1. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurofit.com [neurofit.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BNC210 | 13589-06-5 | AChR | MOLNOVA [molnova.com]
- 6. molnova.com [molnova.com]
- 7. abmole.com [abmole.com]
Application Notes and Protocols for BNC-210 In Vitro Cell-Based Assays
Document ID: BNC210-IV-AP-2025 Revision: 1.0 Prepared for: Researchers, scientists, and drug development professionals.
Introduction
BNC-210 (also known as soclenicant) is an investigational new drug being developed for the treatment of anxiety and trauma-related disorders.[1][2][3] It functions as a selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][4] Unlike competitive antagonists that bind to the same site as the natural ligand (acetylcholine), this compound binds to a distinct, allosteric site on the receptor.[5][6] This binding event reduces the ion flow through the channel when it is activated by an agonist, thereby dampening neuronal excitability mediated by α7 nAChRs.[6][7] In vitro studies have demonstrated that this compound inhibits α7 nAChR currents induced by various agonists, including acetylcholine, nicotine, and the α7-specific agonist PNU-282987.[5][8] This document provides detailed protocols for key in vitro cell-based assays to characterize the activity of this compound.
Mechanism of Action: Negative Allosteric Modulation of α7 nAChR
The α7 nAChR is a ligand-gated ion channel that, upon binding to agonists like acetylcholine, opens to allow the influx of cations (primarily Ca²⁺ and Na⁺), leading to neuronal depolarization. This compound modulates this process by binding to an allosteric site, which stabilizes a non-conducting or less-conductive state of the receptor, even when an agonist is bound. This results in a decrease in the overall ion current.
Caption: Mechanism of this compound as a negative allosteric modulator of the α7 nAChR.
Data Presentation: Potency of this compound
The potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the maximal response induced by an agonist.
| Cell Line | Receptor | Agonist Used | This compound IC50 Range (µM) | Reference |
| Stably Transfected Cell Lines | Rat & Human α7 nAChR | Acetylcholine | 1.2 - 3 | [5] |
| Stably Transfected Cell Lines | Rat & Human α7 nAChR | Nicotine | 1.2 - 3 | [5] |
| Stably Transfected Cell Lines | Rat & Human α7 nAChR | Choline | 1.2 - 3 | [5] |
| Stably Transfected Cell Lines | Rat & Human α7 nAChR | PNU-282987 | 1.2 - 3 | [5][8] |
| GH4C1 Cells | Rat α7 nAChR | Acetylcholine, Nicotine, etc. | ~1.2 - 3 | [4][5] |
Experimental Protocols
Protocol 1: Characterization by Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of this compound's inhibitory effect on agonist-induced currents in cells stably expressing α7 nAChRs.
Objective: To determine the potency (IC50) and mechanism of this compound as a negative allosteric modulator of α7 nAChR channels.
Materials:
-
Cell Line: HEK293 or GH4C1 cells stably expressing human or rat α7 nAChR.[4][5]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
-
Reagents:
-
α7 nAChR agonist stock solution (e.g., 100 mM Acetylcholine in deionized water).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system, data acquisition software.
Caption: Experimental workflow for the whole-cell patch-clamp assay.
Methodology:
-
Cell Preparation: Plate α7 nAChR-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Whole-Cell Configuration:
-
Approach a single cell with a glass pipette filled with the internal solution.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Baseline: Using a rapid perfusion system, apply a concentration of agonist that elicits a submaximal response (e.g., EC80) for 2-5 seconds to establish a stable baseline current. Repeat every 60-90 seconds until the response amplitude is consistent.
-
Modulation: Pre-incubate the cell with this compound for 30-60 seconds, then co-apply the same concentration of agonist with this compound. Test a range of this compound concentrations (e.g., 0.01 µM to 100 µM).
-
Washout: After each application, perfuse the cell with the external solution for several minutes to ensure the current returns to the baseline level.
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence (I_agonist) and presence (I_agonist+BNC210) of this compound.
-
Calculate the percentage inhibition for each concentration of this compound using the formula: Inhibition (%) = (1 - (I_agonist+BNC210 / I_agonist)) * 100.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Intracellular Calcium Influx Assay
This protocol provides a higher-throughput method to assess this compound's function by measuring its effect on agonist-induced calcium influx, a key physiological consequence of α7 nAChR activation.
Objective: To measure the inhibitory effect of this compound on agonist-induced intracellular calcium increase in cells expressing α7 nAChR.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human or rat α7 nAChR.
-
Reagents:
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
α7 nAChR agonist stock solution (e.g., 100 mM Acetylcholine).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Equipment: Fluorescence microplate reader or fluorescence microscope with automated liquid handling.
Caption: Experimental workflow for the intracellular calcium influx assay.
Methodology:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well microplate and culture for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium, add the loading buffer to each well, and incubate for 45-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.
-
-
Assay Procedure:
-
Place the plate in the fluorescence plate reader.
-
Baseline Reading: Measure the baseline fluorescence for 10-20 seconds.
-
Compound Addition: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 5-10 minutes.
-
Agonist Stimulation: Add a pre-determined concentration of agonist (e.g., EC80) to all wells.
-
Signal Detection: Immediately begin recording fluorescence intensity for 1-3 minutes.
-
Data Analysis:
-
Calculate the response for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the responses, setting the vehicle-treated control as 100% response and wells without agonist stimulation as 0%.
-
Calculate the percentage inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the this compound concentration and fit the data to determine the IC50 value.
Selectivity Profiling
To confirm this compound's specificity, its activity should be evaluated against other relevant receptors. This compound has been shown to be highly selective for the α7 nAChR.[4] It was found to be inactive when tested against other members of the cys-loop ligand-gated ion channel family and in broad screening panels of over 400 other molecular targets.[4][8][9] A standard counter-screen would involve testing this compound in similar functional assays using cell lines that express other nicotinic receptor subtypes or other neurotransmitter receptors (e.g., GABA-A, 5-HT3).
References
- 1. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soclenicant - Wikipedia [en.wikipedia.org]
- 3. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurofit.com [neurofit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurofit.com [neurofit.com]
BNC-210 for Behavioral Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BNC-210, a novel negative allosteric modulator of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), for use in behavioral neuroscience experiments. Detailed protocols for key preclinical anxiety models and a summary of available quantitative data are presented to facilitate the design and execution of studies investigating the anxiolytic potential of this compound.
Introduction
This compound is an investigational new drug that has shown promise as a non-sedating anxiolytic.[1][2] It acts via a novel mechanism, selectively modulating the α7 nAChR.[3][4] Preclinical studies have demonstrated its efficacy in various rodent models of anxiety, suggesting its potential for treating anxiety and stress-related disorders.[4][5] Unlike traditional anxiolytics such as benzodiazepines, this compound does not appear to cause sedation, cognitive impairment, or have a potential for addiction.[1][4]
Mechanism of Action: Negative Allosteric Modulation of α7 nAChR
This compound functions as a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor.[3][4] This means that it binds to a site on the receptor that is different from the acetylcholine binding site. This binding event reduces the probability of the ion channel opening in response to acetylcholine, thereby decreasing neuronal excitability. The anxiolytic effects of this compound are believed to be mediated through this reduction in α7 nAChR activity in key brain circuits involved in anxiety and fear.[3][5]
Preclinical Efficacy Data
This compound has demonstrated anxiolytic-like effects in several well-validated rodent models of anxiety. The following tables summarize the available quantitative data from these studies.
Elevated Plus Maze (EPM)
The EPM test assesses anxiety-like behavior by measuring the rodent's willingness to explore the open, unprotected arms of a plus-shaped maze versus the enclosed, protected arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Table 1: Effect of this compound on Time Spent in Open Arms of the Elevated Plus Maze in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Time in Open Arms (seconds) (Mean ± SEM) |
| Vehicle | - | 23 ± 3.3 |
| This compound | 0.1 | 47.2 ± 4.0 |
| This compound | 1 | 66 ± 5.0 |
| This compound | 10 | 73 ± 3.4 |
| This compound | 50 | 88 ± 4.7 |
Data sourced from O'Connor et al., 2024.
Marble Burying Test
The marble burying test is used to model anxiety and obsessive-compulsive-like behaviors. Anxiolytic drugs tend to decrease the number of marbles buried by the animals.
Table 2: Effect of this compound on Marble Burying Behavior in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Number of Marbles Buried (Mean ± SEM) |
| Vehicle | - | 14.8 ± 1.2 |
| This compound | 1 | Not specified, but significant reduction |
| This compound | 3 | 7.8 ± 1.2 |
| This compound | 10 | 7.4 ± 1.3 |
| Diazepam (Positive Control) | 1 | 3.7 ± 1.2 |
Data sourced from O'Connor et al., 2024 and a conference abstract by O'Connor et al.[1]
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.
Table 3: Effect of this compound in the Mouse Light-Dark Box Test
| Treatment Group | Dose (mg/kg, p.o.) | Time in Light Box (seconds) (Mean ± SEM) | Number of Entries to Light Box (Mean ± SEM) |
| Vehicle | - | Not Specified | 20 ± 5.0 |
| This compound | 10 | Not Specified | 35 ± 3.0 |
| This compound | 50 | Not Specified | 34 ± 2.2 |
Data sourced from O'Connor et al., 2024.[1]
Experimental Protocols
The following are detailed protocols for the key behavioral assays used to evaluate the anxiolytic properties of this compound.
Elevated Plus Maze (EPM) Protocol
This protocol is designed to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus
-
Video camera and tracking software
-
This compound and vehicle solution
-
Animal subjects (rats or mice)
-
Cleaning solution (e.g., 70% ethanol)
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.
-
Absorption Period: Allow for a sufficient drug absorption period (e.g., 60 minutes) before testing.
-
Test Initiation: Place the animal in the center of the elevated plus maze, facing one of the open arms.
-
Data Collection: Record the animal's behavior for a 5-minute session using a video camera positioned above the maze. Automated tracking software is recommended for accurate data acquisition.
-
Parameters to Measure:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Post-Test: At the end of the session, gently remove the animal and return it to its home cage.
-
Apparatus Cleaning: Thoroughly clean the maze with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
Marble Burying Test Protocol
This protocol is used to assess repetitive and anxiety-like behaviors in mice.
Materials:
-
Standard mouse cages
-
Clean bedding material (e.g., sawdust)
-
Glass marbles (approximately 20-25 per cage)
-
This compound and vehicle solution
-
Animal subjects (mice)
Procedure:
-
Animal Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.
-
Absorption Period: Allow for a sufficient drug absorption period (e.g., 60 minutes) before testing.
-
Cage Preparation: Prepare individual testing cages with a 5 cm layer of clean bedding. Evenly space the marbles on the surface of the bedding.
-
Test Initiation: Gently place a single mouse into each prepared cage.
-
Test Duration: Leave the mice undisturbed in the cages for 30 minutes.
-
Data Collection: After the 30-minute session, carefully remove the mouse and return it to its home cage.
-
Scoring: Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of buried marbles across the different treatment groups.
Light-Dark Box Test Protocol
This protocol evaluates anxiety-like behavior based on the exploration of light and dark environments.
Materials:
-
Light-dark box apparatus
-
Video camera and tracking software
-
This compound and vehicle solution
-
Animal subjects (mice or rats)
-
Cleaning solution (e.g., 70% ethanol)
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.
-
Absorption Period: Allow for a sufficient drug absorption period (e.g., 60 minutes) before testing.
-
Test Initiation: Place the animal in the center of the brightly lit compartment of the apparatus.
-
Data Collection: Record the animal's behavior for a 10-minute session using a video camera and tracking software.
-
Parameters to Measure:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Number of transitions between compartments
-
Latency to first enter the dark compartment
-
Total distance traveled
-
-
Post-Test: At the end of the session, remove the animal and return it to its home cage.
-
Apparatus Cleaning: Thoroughly clean the apparatus with a suitable disinfectant (e.g., 70% ethanol) between each animal.
Conclusion
This compound represents a promising anxiolytic agent with a novel mechanism of action. The preclinical data strongly support its anxiolytic-like effects in established rodent models of anxiety, without the common side effects associated with current treatments. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in further investigating the behavioral pharmacology of this compound.
References
- 1. neurofit.com [neurofit.com]
- 2. neurofit.com [neurofit.com]
- 3. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurofit.com [neurofit.com]
- 5. researchgate.net [researchgate.net]
Application of BNC-210 in Preclinical Models of Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC-210 is a novel, orally administered small molecule that acts as a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] While primarily investigated for its anxiolytic properties, preclinical evidence suggests that this compound also possesses antidepressant-like effects, making it a promising candidate for the treatment of depressive disorders.[3][4] This document provides an overview of the preclinical application of this compound in established rodent models of depression, including detailed experimental protocols and a summary of key findings.
Mechanism of Action
This compound exerts its pharmacological effects by binding to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site. This binding event modulates the receptor's activity, reducing ion flow in response to agonist stimulation. The α7 nAChR is implicated in the regulation of mood and cognitive processes, and its modulation by this compound is thought to underlie the compound's therapeutic potential in depression and anxiety.[5][6][7]
Signaling Pathway of this compound at the α7 Nicotinic Acetylcholine Receptor
Preclinical Evidence of Antidepressant-Like Activity
The antidepressant potential of this compound has been evaluated in the Forced Swim Test (FST), a widely used behavioral despair model in rodents.
Forced Swim Test (FST)
The FST is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
While specific data tables from the definitive preclinical studies are not publicly available, a 2009 press release from Bionomics Ltd. reported significant antidepressant activity of this compound in a rat model of depression. The key findings are summarized below:
| Experimental Model | Treatment Regimen | Outcome |
| Rat Forced Swim Test | Acute Administration | Significant antidepressant activity observed. |
| Rat Forced Swim Test | Chronic Administration (14 days) | Increased potency of the antidepressant effect compared to acute dosing. |
Note: This table is a summary of findings reported in a press release. Detailed quantitative data on immobility time, dose-response relationships, and statistical significance are not available in the public domain.
Experimental Protocols
The following are detailed protocols for the preclinical models discussed. These are standardized protocols and should be adapted based on specific experimental design and institutional guidelines.
Forced Swim Test (FST) Protocol for Rats
This protocol is based on the traditional Porsolt method.
1. Apparatus:
-
A transparent cylindrical container (40-50 cm high, 20 cm in diameter).
-
The cylinder should be filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom with its tail or hind limbs.
2. Procedure:
-
Day 1: Pre-test Session (15 minutes)
-
Individually place each rat into the cylinder of water for a 15-minute session.
-
This initial session is for habituation and to induce a baseline level of immobility.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Day 2: Test Session (5 minutes)
-
Administer this compound or vehicle at the predetermined time before the test session (e.g., 60 minutes for oral gavage).
-
Place the rat back into the swim cylinder for a 5-minute test session.
-
Record the entire session with a video camera for later analysis.
-
An observer, blind to the treatment groups, should score the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
3. Data Analysis:
-
The primary endpoint is the duration of immobility in seconds.
-
Data should be analyzed using appropriate statistical methods, such as a t-test or one-way ANOVA, followed by post-hoc tests to compare treatment groups to the vehicle control.
Sucrose (B13894) Preference Test (SPT) Protocol for Rodents
The SPT is a measure of anhedonia, a core symptom of depression, which is the reduced ability to experience pleasure. Rodents naturally prefer sweet solutions, and a decrease in this preference is indicative of a depressive-like state.[8][9]
1. Apparatus:
-
Two identical drinking bottles per cage, typically with sipper tubes.
-
1% sucrose solution and regular drinking water.
2. Procedure:
-
Acclimation (48 hours):
-
House animals individually to accurately measure fluid consumption.
-
Provide two bottles of water in each cage to accustom the animals to the two-bottle setup.
-
-
Baseline Measurement (24-48 hours):
-
Replace one of the water bottles with a 1% sucrose solution.
-
Weigh both bottles at the beginning of the period.
-
After 24 or 48 hours, re-weigh the bottles to determine the consumption of water and sucrose solution.
-
To control for side preference, the position of the sucrose and water bottles should be swapped halfway through this period.
-
-
Chronic Stress/Drug Treatment Phase:
-
For studies involving a chronic stress model, this phase would follow the baseline measurement. This compound or vehicle would be administered throughout this period according to the study design.
-
-
Test Phase (24-48 hours):
-
Following the treatment period, repeat the two-bottle choice test as described in the baseline measurement.
-
Administer the final dose of this compound or vehicle prior to the start of this phase.
-
3. Data Analysis:
-
Calculate sucrose preference using the following formula:
-
Sucrose Preference (%) = (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) * 100
-
-
A significant decrease in sucrose preference in the vehicle-treated stress group compared to the non-stressed control group validates the model.
-
A significant increase in sucrose preference in the this compound-treated group compared to the vehicle-treated stress group indicates an antidepressant-like effect.
-
Data should be analyzed using appropriate statistical methods, such as two-way ANOVA.
Conclusion
Preclinical studies indicate that this compound exhibits antidepressant-like properties in rodent models. The compound's mechanism of action as a negative allosteric modulator of the α7 nAChR presents a novel approach for the treatment of depression. Further research is warranted to fully elucidate the quantitative effects of this compound in a broader range of depression models and to explore the underlying neurobiological mechanisms in greater detail. The protocols provided herein offer a standardized framework for conducting such investigations.
References
- 1. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 2. Reliability of sucrose preference testing following short or no food and water deprivation—a Systematic Review and Meta-Analysis of rat models of chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Hippocampal α7 nicotinic ACh receptors contribute to modulation of depression‐like behaviour in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 9. Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Combination of BNC-210 and Selective Serotonin Reuptake Inhibitors (SSRIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC-210 is a novel, orally administered, selective negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) in development for the treatment of anxiety and trauma-related disorders.[1][2] Current first-line treatments for these conditions often include Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). This document provides a theoretical framework and proposed protocols for investigating the potential synergistic or additive effects of combining this compound with SSRIs. While direct clinical data on this combination is not yet available, this guide is based on the known mechanisms of action of both compounds and existing clinical trial methodologies for this compound.
Mechanism of Action and Potential for Synergy
This compound exerts its anxiolytic effects by negatively modulating the α7 nAChR, which is implicated in the pathophysiology of anxiety and depression.[1] SSRIs, on the other hand, increase the extracellular levels of serotonin by inhibiting its reuptake into presynaptic neurons.
There is a known interaction between the cholinergic and serotonergic systems. The α7 nAChR is present on serotonin neurons, and serotonin can act as an antagonist at these receptors.[3][4] Furthermore, some SSRIs have been shown to non-competitively inhibit nAChRs.[5][6] This convergence of pathways suggests that a combination of this compound and an SSRI could offer a multi-pronged therapeutic approach. One preclinical study noted that this compound does not interfere with the CYP450 enzyme system, which is responsible for the metabolism of many SSRIs, suggesting a low potential for pharmacokinetic interactions.[7]
Quantitative Data from this compound Monotherapy Clinical Trials
The following tables summarize quantitative data from clinical trials of this compound as a monotherapy. Note: There is currently no published quantitative data for the combination of this compound and SSRIs.
Table 1: Efficacy of this compound in Post-Traumatic Stress Disorder (PTSD) - ATTUNE Phase 2b Study
| Outcome Measure | This compound (900 mg twice daily) | Placebo | LS Mean Difference (95% CI) | p-value |
| Change from Baseline in CAPS-5 Total Score at Week 12 | -14.0 | -10.0 | -4.03 | 0.048 |
Data from the ATTUNE Phase 2b study in patients with PTSD.[8][9] CAPS-5: Clinician-Administered PTSD Scale for DSM-5.
Table 2: Efficacy of this compound in Social Anxiety Disorder (SAD) - PREVAIL Phase 2 Study
| Outcome Measure | This compound (225 mg) | This compound (675 mg) | Placebo |
| Change from Baseline in SUDS Score (Performance Phase of Public Speaking Challenge) | -6.6 (± 4.75) | -4.8 (± 4.73) | - |
Data from the PREVAIL Phase 2 study in patients with SAD.[10] The results were not statistically significant.[10] SUDS: Subjective Units of Distress Scale.
Signaling Pathways
The following diagram illustrates the distinct and potentially interacting signaling pathways of this compound and SSRIs.
Caption: Signaling pathways of this compound and SSRIs.
Experimental Protocols
The following are proposed, detailed methodologies for key experiments to evaluate the combination of this compound and SSRIs.
Preclinical Evaluation of Anxiolytic Activity
Objective: To determine if the combination of this compound and an SSRI produces synergistic or additive anxiolytic effects in a rodent model of anxiety.
Experimental Workflow:
Caption: Preclinical experimental workflow for combination therapy.
Methodology: Marble Burying Test
-
Animals: Male NIH Swiss mice, housed in groups of 4 with ad libitum access to food and water.
-
Drug Preparation:
-
This compound is prepared in an aqueous vehicle containing 0.5% w/v hydroxypropylmethyl cellulose, 0.5% v/v benzyl (B1604629) alcohol, and 0.4% v/v Tween 80.[11]
-
The selected SSRI (e.g., fluoxetine) is dissolved in saline.
-
The vehicle control consists of the this compound vehicle.
-
-
Dosing:
-
Animals are randomly assigned to one of four groups: Vehicle, this compound (e.g., 3 mg/kg), SSRI (e.g., 10 mg/kg), and this compound + SSRI.
-
Drugs are administered via oral gavage 60 minutes prior to testing.
-
-
Marble Burying Test Procedure:
-
Individual mice are placed in a cage containing 5 cm of bedding and 20 marbles evenly spaced on the surface.
-
Mice are left undisturbed for 30 minutes.
-
After 30 minutes, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted by an observer blinded to the treatment condition.
-
-
Data Analysis: The number of marbles buried is compared between groups using a one-way analysis of variance (ANOVA) followed by post-hoc tests to determine significant differences.
Clinical Evaluation: Phase 2a Drug-Drug Interaction and Safety Study
Objective: To evaluate the safety, tolerability, and pharmacokinetics of co-administering this compound and a commonly prescribed SSRI in patients with an anxiety disorder.
Study Design: An open-label, sequential design study in patients with Social Anxiety Disorder (SAD) who are stable on SSRI treatment.
Experimental Workflow:
Caption: Clinical trial workflow for a drug-drug interaction study.
Methodology:
-
Participants: 20-30 adult participants diagnosed with SAD who have been on a stable dose of a single SSRI (e.g., sertraline (B1200038) 50-150 mg/day) for at least 8 weeks.
-
Study Procedures:
-
Screening: Participants undergo a screening visit to confirm eligibility, including a medical history, physical examination, and confirmation of SAD diagnosis (e.g., Liebowitz Social Anxiety Scale score ≥60).
-
Baseline Visit (Day 0): Baseline assessments are performed, including vital signs, ECG, safety laboratory tests, and a baseline public speaking challenge with Subjective Units of Distress Scale (SUDS) ratings. A blood sample is taken to determine the trough concentration of the SSRI.
-
Period 1 (Days 1-7): Participants continue their stable SSRI dose.
-
Period 2 (Days 8-21): Participants are administered a single daily dose of this compound (e.g., 225 mg) in addition to their stable SSRI dose.
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis of both this compound and the SSRI are collected at regular intervals after the first and last dose of this compound co-administration.
-
Safety Monitoring: Adverse events, vital signs, and concomitant medications are recorded throughout the study.
-
Efficacy Assessment: A second public speaking challenge with SUDS ratings is performed at the end of Period 2.
-
-
Primary Endpoints:
-
Incidence and severity of treatment-emergent adverse events.
-
Changes in pharmacokinetic parameters (Cmax, AUC) of the SSRI when co-administered with this compound.
-
-
Secondary Endpoints:
-
Change from baseline in SUDS score during the public speaking challenge.
-
Pharmacokinetic parameters of this compound.
-
Conclusion
The combination of this compound and SSRIs presents a promising area of research for the treatment of anxiety disorders. The distinct yet potentially interacting mechanisms of action suggest the possibility of enhanced therapeutic benefit. The provided protocols offer a starting point for preclinical and clinical investigations into the safety, tolerability, and efficacy of this combination therapy. Further research is warranted to elucidate the clinical utility of this novel therapeutic approach.
References
- 1. monsoon.com.au [monsoon.com.au]
- 2. Bionomics Reports Positive Data from Phase 1 Multiple Ascending Dose Trial of BNC210 for Anxiety and Depression [prnewswire.com]
- 3. Alpha 7 nicotinic receptor subunit is present on serotonin neurons projecting to hippocampus and septum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin antagonizes the human neuronal alpha7 nicotinic acetylcholine receptor and becomes an agonist after L248T alpha7 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Different Classes of Antidepressants Inhibit the Rat α7 Nicotinic Acetylcholine Receptor by Interacting within the Ion Channel: A Functional and Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 2, placebo-controlled study to evaluate the efficacy and safety of BNC210, an alpha-7 nicotinic receptor negative allosteric modulator, for acute, as-needed treatment of social anxiety disorder (SAD) - The PREVAIL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. neurofit.com [neurofit.com]
Measuring BNC-210 Concentration in Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of BNC-210 in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a novel negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) under investigation for the treatment of anxiety and other neurological disorders.[1][2][3][4] Accurate measurement of its plasma concentration is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. The described method is intended to provide a robust and reproducible workflow for preclinical and clinical research.
Introduction to this compound
This compound, also known as IW-2143, is a dipeptide chemically identified as L-isoleucyl-L-tryptophan.[5][6][7][8] It acts as a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][9] This receptor is a ligand-gated ion channel that, upon activation by acetylcholine, allows the influx of cations, primarily Ca2+, into the cell.[1][9] The α7 nAChR is implicated in various physiological processes, including inflammation and neuronal signaling.[1][5][9] By modulating the activity of this receptor, this compound has shown potential as a non-sedating anxiolytic.[1][3]
Mechanism of Action
This compound binds to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site.[1] This binding event reduces the probability of the ion channel opening in response to agonist binding, thereby decreasing the influx of calcium ions.[1][9] This modulation of α7 nAChR activity is believed to underlie its therapeutic effects.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the development of an effective bioanalytical method.
| Property | Value | Reference |
| Chemical Formula | C17H23N3O3 | [7][8] |
| Molecular Weight | 317.38 g/mol | [6][7][8] |
| Synonyms | IW-2143, H-Ile-Trp-OH | [6][7][8] |
| Solubility | Soluble in DMSO | [6][10] |
This compound and the α7 nAChR Signaling Pathway
The α7 nAChR plays a significant role in various intracellular signaling cascades. Its activation leads to an increase in intracellular calcium, which acts as a second messenger to influence several downstream pathways, including the JAK2-STAT3 and PI3K-Akt pathways.[1][5][9] this compound, by negatively modulating this initial calcium influx, can influence these subsequent signaling events.
Figure 1: Simplified signaling pathway of the α7 nAChR and the modulatory effect of this compound.
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from human plasma. The method utilizes protein precipitation followed by solid-phase extraction for sample cleanup, and liquid chromatography-tandem mass spectrometry for detection and quantification. This approach is based on established methodologies for the analysis of small molecules and peptides in biological matrices.[11][12][13][14][15] Clinical trial registrations for this compound have indicated that a validated LC/MS method is used for pharmacokinetic assessments.[16]
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., D5-BNC-210)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis PRiME HLB)
-
96-well collection plates
-
Centrifuge capable of 4°C and >3000 x g
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Sample Preparation Workflow
Figure 2: Experimental workflow for the extraction of this compound from plasma samples.
Detailed Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound and the SIL-IS in DMSO.
-
Prepare working solutions by serial dilution of the stock solution in 50:50 acetonitrile:water.
-
Spike blank human plasma with the working solutions to create calibration standards and QC samples at various concentrations.
-
-
Sample Extraction:
-
To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at >3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 500 µL of 5% methanol in water.
-
Elute this compound with 500 µL of methanol into a clean collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (Mobile Phase A).
-
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Table 2: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 3: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | To be determined by direct infusion of the reference standard (e.g., Q1: 318.2 -> Q3: [product ion]) |
| MRM Transition (SIL-IS) | To be determined by direct infusion (e.g., Q1: 323.2 -> Q3: [product ion]) |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150°C |
| Desolvation Temperature | ~400°C |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[6][17][18][19] Key validation parameters are summarized in Table 4.
Table 4: Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma. |
| Linearity | The range of concentrations over which the assay is accurate and precise. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | Consistent and reproducible across different lots of plasma. |
| Stability | Stability of the analyte in plasma under various storage and handling conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Data Presentation and Analysis
Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 5: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 0.012 | 1.05 | 105.0 |
| 5 | 0.061 | 5.12 | 102.4 |
| 20 | 0.245 | 19.8 | 99.0 |
| 50 | 0.610 | 50.5 | 101.0 |
| 100 | 1.225 | 101.2 | 101.2 |
| 200 | 2.440 | 198.5 | 99.3 |
| 500 | 6.110 | 495.0 | 99.0 |
| 1000 | 12.200 | 1005.0 | 100.5 |
Table 6: Example Inter-day Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | CV (%) | Accuracy (%) |
| LLOQ | 1 | 1.08 | 8.5 | 108.0 |
| Low QC | 3 | 3.15 | 6.2 | 105.0 |
| Mid QC | 75 | 73.8 | 4.5 | 98.4 |
| High QC | 750 | 765.0 | 3.8 | 102.0 |
Conclusion
The LC-MS/MS method described in this application note provides a robust framework for the quantitative determination of this compound in plasma samples. Proper validation of this method in accordance with regulatory standards is essential to ensure the generation of high-quality data for pharmacokinetic and other studies critical to the development of this compound as a therapeutic agent.
References
- 1. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Acetylcholine Receptor Signaling Inhibits Inflammasome Activation by Preventing Mitochondrial DNA Release | Semantic Scholar [semanticscholar.org]
- 3. opentrons.com [opentrons.com]
- 4. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 6. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. q2labsolutions.com [q2labsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. scispace.com [scispace.com]
- 16. anzctr.org.au [anzctr.org.au]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Troubleshooting & Optimization
BNC-210 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BNC-210. The focus is on understanding and investigating potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective negative allosteric modulator of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] It binds to an allosteric site on the receptor, rather than the acetylcholine binding site, to inhibit the flow of cations through the ion channel.[4][5]
Q2: Are there any known off-target effects of this compound?
Currently, there is no published data detailing specific off-target (i.e., non-nicotinic) activities of this compound.[4][5] Studies have suggested that this compound is specific for the α7 nAChR, with prior research identifying no significant "off-target" effects that could account for its observed clinical outcomes.[6]
Q3: My experimental results with this compound are inconsistent with its known on-target effects. Could this be due to off-target activity?
While there are no documented off-target effects, unexpected results in your experiments could stem from several factors, including experimental design, cell line variability, or previously uncharacterized interactions. It is crucial to systematically troubleshoot your experiment to rule out other possibilities before concluding an off-target effect.
Q4: What are the reported side effects of this compound in clinical trials? Are they related to off-target effects?
In clinical trials, this compound has been generally well-tolerated.[7] The most commonly reported treatment-emergent adverse events have been mild to moderate and include headache, nausea, fatigue, and transient increases in hepatic enzymes (ALT and AST).[7][8] There is currently no evidence to suggest these are due to off-target binding, and they may be related to the on-target modulation of the α7 nAChR or other systemic effects.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes in Cell-Based Assays
If you observe a cellular phenotype that is not readily explained by the negative allosteric modulation of α7 nAChR, follow these steps to investigate potential off-target effects.
Step 1: Confirm On-Target Engagement
-
Action: Titrate this compound in your assay to confirm a dose-response relationship consistent with its known IC50 for α7 nAChR.
-
Rationale: This ensures that the observed effect is occurring at concentrations where this compound is known to engage its primary target.
Step 2: Utilize a Different α7 nAChR Antagonist
-
Action: Treat your cells with a structurally different α7 nAChR antagonist.
-
Rationale: If the unexpected phenotype is replicated with a different antagonist, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it may suggest an off-target interaction.
Step 3: Rescue Experiment with an α7 nAChR Agonist
-
Action: Co-administer a known α7 nAChR agonist with this compound.
-
Rationale: A competitive agonist may be able to overcome the negative allosteric modulation by this compound. If the phenotype is reversed, it points towards an on-target mechanism.
Step 4: Broad-Spectrum Kinase and GPCR Screening
-
Action: If the above steps suggest a potential off-target effect, consider performing a broad-spectrum kinase or G-protein coupled receptor (GPCR) binding assay.
-
Rationale: These fee-for-service assays can screen this compound against a large panel of potential off-targets to identify any unintended molecular interactions.
Guide 2: Addressing Inconsistent In Vivo Efficacy
If this compound is not producing the expected anxiolytic or other behavioral effects in your animal models, consider the following troubleshooting steps.
Step 1: Verify Formulation and Bioavailability
-
Action: Ensure that the formulation of this compound you are using is appropriate for your route of administration and that it has been shown to have good bioavailability. Early clinical trials used an aqueous suspension with solubility-limited absorption and a significant food effect, while a newer tablet formulation has improved bioavailability.[1]
-
Rationale: Poor absorption can lead to sub-therapeutic concentrations at the target site.
Step 2: Measure Plasma and Brain Concentrations
-
Action: Perform pharmacokinetic analysis to determine the concentration of this compound in the plasma and brain tissue of your model organisms at the time of behavioral testing.
-
Rationale: This will confirm that the drug is reaching its site of action at concentrations sufficient to engage α7 nAChR.
Step 3: Evaluate Potential Hormetic Effects
-
Action: Test a wide range of doses, including very low doses.
-
Rationale: Some studies have suggested a potential hormetic (biphasic) dose-response for this compound, where low doses produced anxiolytic effects, but higher doses did not.[4]
Quantitative Data
| Parameter | Value | Species/System | Reference |
| IC50 | 1.2 to 3 µM | Human cell lines | [4][5] |
Experimental Protocols
Protocol 1: General Off-Target Kinase Profiling
This is a generalized protocol for assessing the potential interaction of this compound with a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add this compound at a range of concentrations to the assay wells. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle only).
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a specified period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound and determine the IC50 value if significant inhibition is observed.
Visualizations
Caption: Mechanism of action of this compound as a negative allosteric modulator of the α7 nAChR.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soclenicant - Wikipedia [en.wikipedia.org]
- 3. Exploring BNC210: A Promising New Treatment for PTSD and Social Anxiety | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. firstwordpharma.com [firstwordpharma.com]
Optimizing BNC-210 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of BNC-210 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] It binds to a site on the receptor distinct from the acetylcholine binding site and inhibits the ion channel's activity. This modulation reduces the influx of cations, primarily calcium, in response to agonist binding.[1]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: A good starting point for this compound concentration is in the range of its half-maximal inhibitory concentration (IC50). For this compound, the IC50 for inhibiting α7 nAChR currents in human and rat cell lines is between 1.2 µM and 3 µM.[1][2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q4: How can I assess the on-target effect of this compound in my cell line?
A4: To confirm that the observed effects are due to the inhibition of α7 nAChR, you can perform several experiments:
-
Agonist Challenge: Pre-treat your cells with this compound and then stimulate them with a known α7 nAChR agonist (e.g., acetylcholine, nicotine, or PNU-282987).[2][3] A successful on-target effect would be the attenuation of the agonist-induced response (e.g., calcium influx).
-
Control Cell Line: Use a cell line that does not express α7 nAChR as a negative control. This compound should not produce the same effect in these cells.
-
Rescue Experiment: If possible, overexpress a mutant form of the α7 nAChR that is insensitive to this compound. This should reverse the effects of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Poor Viability | 1. This compound concentration is too high, leading to cytotoxicity.2. The final DMSO concentration is toxic to the cells.3. The cell line is particularly sensitive to α7 nAChR inhibition. | 1. Perform a dose-response curve to determine the EC50 and a cytotoxic concentration (e.g., using an MTT or LDH assay). Use concentrations at or below the IC50 for your functional assays.2. Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%). Run a vehicle control (media with the same DMSO concentration without this compound).3. Confirm α7 nAChR expression in your cell line. If the effect is on-target, consider using a lower concentration or a shorter incubation time. |
| Inconsistent or No Effect of this compound | 1. This compound concentration is too low.2. Poor solubility or precipitation of this compound in the culture medium.3. The cell line does not express functional α7 nAChR.4. This compound has degraded. | 1. Increase the concentration of this compound. Refer to the IC50 values (1.2-3 µM) as a starting point.2. Visually inspect for precipitates after diluting the DMSO stock in the medium. Prepare fresh dilutions for each experiment. Consider using a pre-warmed medium for dilution.3. Verify the expression of α7 nAChR in your cell line using techniques like qPCR, Western blot, or immunofluorescence.4. Prepare fresh stock solutions of this compound in DMSO. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Observed Effects are Not Consistent with α7 nAChR Inhibition | 1. Off-target effects of this compound.2. The observed phenotype is a downstream effect not directly related to ion flux. | 1. Test this compound in a control cell line lacking α7 nAChR. Use a structurally different α7 nAChR antagonist to see if it phenocopies the effect.2. Investigate the downstream signaling pathways of α7 nAChR in your cell type. The effect might be on gene expression or other cellular processes that take longer to manifest. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Receptor | Agonist | IC50 (µM) | Reference |
| Human Cell Lines | α7 nAChR | Not Specified | 1.2 - 3 | [1] |
| Rat GH4C1 Cells | α7 nAChR | Acetylcholine | 1.5 | [6] |
| Rat GH4C1 Cells | α7 nAChR | Nicotine | 1.3 | [6] |
| Rat GH4C1 Cells | α7 nAChR | Choline | 2.4 | [6] |
| Rat GH4C1 Cells | α7 nAChR | PNU-282987 | 1.2 | [6] |
| Human Cell Lines | α7 nAChR | Not Specified | 1.2 - 3 | [2][3] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the no-treatment control.
-
Visualizations
References
BNC-210 Vehicle Solution for Animal Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BNC-210 in animal studies. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate smooth and successful experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and administration of this compound in animal studies.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or Cloudiness in the Vehicle Solution | - Incomplete dissolution of this compound.- Temperature fluctuations affecting solubility.- Incorrect pH of the solution. | - Ensure vigorous vortexing and sonication as recommended in the preparation protocol.[1]- Gently warm the solution to aid dissolution, but avoid excessive heat which could degrade the compound.- Verify the pH of the final solution and adjust if necessary, staying within a physiologically tolerable range. |
| Animal Distress or Adverse Reactions Post-Administration (e.g., lethargy, agitation) | - Improper oral gavage technique causing esophageal injury or stress.[2]- High concentration of DMSO or other vehicle components.- The inherent pharmacological effects of the vehicle itself. | - Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize stress and risk of injury.[3]- Consider using the lowest effective concentration of potentially harsh solvents like DMSO.[4]- Run a vehicle-only control group to distinguish between effects of the vehicle and this compound.[4]- If adverse effects persist, consider alternative administration routes if appropriate for the experimental design. |
| High Variability in Behavioral Readouts within Experimental Groups | - Inconsistent vehicle preparation between batches.- Variable administration technique among different researchers.- Underlying health differences in animal subjects. | - Prepare a single, large batch of the this compound solution for the entire cohort to ensure consistency.[4]- Standardize the administration protocol and ensure all researchers adhere to the same procedure.[4]- Acclimatize animals properly before the experiment and monitor their health closely throughout the study.[4] |
| Lack of Expected Anxiolytic Effect | - Inadequate dosage of this compound.- Insufficient time between administration and behavioral testing.- Habituation of animals to the testing environment, reducing baseline anxiety. | - Perform a dose-response study to determine the optimal effective dose for the specific animal model and strain.- Ensure the timing of behavioral testing aligns with the known pharmacokinetic profile of this compound to coincide with peak plasma concentrations.- For some tests like the Elevated Plus Maze, avoid pre-handling the animals to maintain a higher baseline anxiety level.[5] |
| Difficulty in Administering the Full Dose via Oral Gavage | - Animal resistance.- Incorrect volume for the animal's weight. | - Ensure animals are properly restrained to minimize movement.- Calculate the administration volume accurately based on the most recent body weight of each animal.- If reflux or incomplete dosing occurs, make a note for that animal's data and consider excluding it from the analysis if the dose loss is significant.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle solution for this compound in rodent studies?
A1: Two vehicle formulations have been reported for in vivo studies with this compound. One is an aqueous vehicle containing 0.5% w/v hydroxypropylmethyl cellulose, 0.5% v/v benzyl (B1604629) alcohol, and 0.4% v/v Tween 80.[6] Another reported formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] The choice of vehicle may depend on the required concentration and the specific experimental protocol.
Q2: What is the mechanism of action of this compound?
A2: this compound is a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[7][8][9] It does not directly compete with acetylcholine for the binding site but instead binds to an allosteric site on the receptor, which in turn inhibits the receptor's response to agonists.[7][10]
Q3: Is this compound sedating at anxiolytic doses?
A3: Preclinical studies in rodents have shown that this compound exhibits anxiolytic-like effects without causing sedation, memory impairment, or motor impairment, which are common side effects of other anxiolytic drugs like benzodiazepines.[11][12]
Q4: What is the oral bioavailability of this compound in rats?
A4: The oral bioavailability of this compound in rats has been reported to be approximately 69.4%.[13]
Q5: How should this compound be stored?
A5: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years).[1] When dissolved in a solvent, it should be stored at -80°C for up to 1 year.[1][14]
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 69.4% | Rat | [9][13] |
| Elimination Half-life | 6.2 hours | Rat | [9][13] |
| Protein Binding | 70-88% | - | [9][13] |
| IC50 (α7 nAChR) | 1.2 to 3 µM | Human and Rat cell lines | [7][10][15] |
| Solubility in DMSO | 63 mg/mL (198.5 mM) | - | [14] |
| 125 mg/mL (393.85 mM) | - | [1] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7][8][16] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open and elevated spaces.[16]
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.[8][16]
-
Administration: Administer this compound or the vehicle control via oral gavage at the predetermined time before testing.
-
Procedure:
-
Data Analysis:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[8][16]
Protocol 2: Light-Dark Box Test
This test is also used to assess anxiety-like behavior and is based on the conflict between the innate exploratory behavior of rodents and their aversion to brightly lit areas.[17][18][19]
Methodology:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.[17][18]
-
Acclimation: House the animals in the testing room for at least 30 minutes prior to the test.[20]
-
Administration: Administer this compound or the vehicle control at the appropriate time before testing.
-
Procedure:
-
Data Analysis:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Anxiolytic compounds are expected to increase the time spent in the light compartment.[21]
-
-
Cleaning: Clean the apparatus with 70% ethanol between trials.
Protocol 3: Contextual Fear Conditioning
This paradigm is used to assess associative fear learning and memory.[1][10][15]
Methodology:
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a system for providing auditory cues.
-
Training (Day 1):
-
Place the animal in the conditioning chamber.
-
After a habituation period, present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), typically a mild foot shock.[11]
-
Repeat the CS-US pairing for a set number of trials.
-
-
Contextual Fear Testing (Day 2):
-
Place the animal back into the same conditioning chamber (the context) without presenting the tone or the shock.[11]
-
Record the animal's freezing behavior for a defined period. Freezing is a species-typical fear response.
-
-
Data Analysis:
-
The percentage of time the animal spends freezing is used as a measure of fear memory associated with the context.
-
Anxiolytic compounds administered before testing are expected to reduce the freezing response.
-
Visualizations
Caption: Mechanism of action of this compound as a negative allosteric modulator of the α7 nAChR.
Caption: General experimental workflow for assessing the anxiolytic effects of this compound in rodents.
Caption: A logical workflow for troubleshooting unexpected results in this compound animal studies.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. researchgate.net [researchgate.net]
- 3. daily oral gavage: Topics by Science.gov [science.gov]
- 4. benchchem.com [benchchem.com]
- 5. neurofit.com [neurofit.com]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scantox.com [scantox.com]
- 12. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Light-dark box test for mice [protocols.io]
- 15. Frontiers | Contextual Fear Conditioning Alter Microglia Number and Morphology in the Rat Dorsal Hippocampus [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Light-dark box test - Wikipedia [en.wikipedia.org]
- 19. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
BNC-210 Preclinical Delivery: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the delivery of BNC-210 in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational new drug that acts as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] This means it binds to a site on the receptor different from the acetylcholine binding site and reduces the receptor's activity.[1] It is being developed for the treatment of anxiety disorders, post-traumatic stress disorder (PTSD), and agitation.[1][3]
Q2: What are the main challenges in delivering this compound in preclinical studies?
A2: Early formulations of this compound, particularly aqueous suspensions, have demonstrated solubility-limited absorption.[4][5] This can lead to variability in exposure and a significant food effect, where the presence of food in the stomach can alter the drug's absorption.[4][6] To address these challenges, a dispersible tablet formulation with improved bioavailability has been developed for clinical trials.[4][7]
Q3: What are the recommended administration routes for this compound in preclinical models?
A3: Oral administration (e.g., via gavage) is a common route for this compound in preclinical studies, reflecting its intended clinical use.[8][9][10] Subcutaneous injection is another potential route, particularly when bypassing first-pass metabolism or achieving more controlled exposure is desired.
Troubleshooting Guides
Oral Gavage Administration
Q1: I'm observing high variability in the plasma concentrations of this compound after oral gavage in mice. What could be the cause?
A1: High variability can stem from several factors related to the suspension formulation and gavage technique. Inconsistent suspension homogeneity is a primary suspect. Ensure the suspension is continuously and vigorously mixed immediately before and during dosing to prevent the compound from settling. Additionally, improper gavage technique, such as incorrect placement of the gavage needle, can lead to inaccurate dosing or stress in the animal, affecting absorption.
Q2: My this compound suspension is clogging the gavage needle. How can I prevent this?
A2: Clogging is often due to the particle size of the compound or an inhomogeneous suspension. Ensure that the this compound is appropriately micronized. Before each administration, thoroughly vortex or sonicate the suspension to ensure it is uniformly dispersed. If clogging persists, consider using a slightly larger gauge gavage needle, ensuring it is still appropriate for the size of the animal to avoid injury.
Q3: The animals are showing signs of distress during and after oral gavage. What should I do?
A3: Distress during gavage can indicate improper technique. Ensure the animal is properly restrained to prevent movement and injury. The gavage needle should be inserted gently and without force. If resistance is met, the needle should be withdrawn and reinserted. Administer the formulation slowly to prevent regurgitation and aspiration. Post-gavage distress could be a sign of esophageal irritation or accidental administration into the trachea. Monitor the animals closely after the procedure.
Subcutaneous Injection
Q1: I'm seeing irritation or inflammation at the injection site after subcutaneous administration of this compound. What could be the cause?
A1: Local irritation can be caused by the formulation's vehicle, pH, or osmolality. If using a vehicle containing co-solvents like DMSO, ensure the final concentration is low enough to be well-tolerated. The pH of the formulation should be close to physiological pH (7.2-7.4). Ensure the injection volume is appropriate for the size of the animal; large volumes can cause discomfort and leakage.
Q2: The this compound formulation is precipitating upon injection. How can I improve its stability?
A2: Precipitation can occur if the drug is not sufficiently soluble in the vehicle. For poorly soluble compounds like this compound, using a vehicle with solubilizing agents such as cyclodextrins or formulating it as a lipid-based nanoparticle suspension can improve solubility and prevent precipitation at the injection site.
Quantitative Data
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | ~69-70% | [8][11] |
| Half-life (t½) | 6.2 hours | [11] |
| Time to Maximum Concentration (Tmax) | 60 minutes | [11] |
| Plasma Protein Binding | 77.42% | [11] |
Table 2: Preclinical Oral Suspension Formulation for this compound in Rats
| Component | Concentration | Purpose | Reference |
| Hydroxypropylmethyl cellulose (B213188) (HPMC) | 0.5% w/v | Suspending agent | [8] |
| Benzyl (B1604629) alcohol | 0.5% v/v | Preservative | [8] |
| Tween 80 | 0.4% v/v | Surfactant/Wetting agent | [8] |
| Vehicle | Aqueous | --- | [8] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound Suspension in Mice
Materials:
-
This compound powder
-
Vehicle components: Hydroxypropylmethyl cellulose (HPMC), Benzyl alcohol, Tween 80, sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinders and beakers
-
pH meter
-
Oral gavage needles (20-22 gauge, 1-1.5 inch, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% w/v HPMC solution in sterile water.
-
Add 0.5% v/v benzyl alcohol and 0.4% v/v Tween 80 to the HPMC solution.
-
Stir the mixture until all components are fully dissolved and the solution is clear.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to achieve the final desired concentration.
-
Continuously stir the suspension using a magnetic stirrer throughout the dosing procedure to maintain homogeneity.
-
-
Animal Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered (typically 5-10 mL/kg body weight).
-
Gently restrain the mouse, ensuring the head, neck, and back are in a straight line.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib) and mark it.
-
Insert the gavage needle gently into the esophagus to the pre-marked depth. Do not force the needle.
-
Administer the suspension slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Subcutaneous Injection of this compound Formulation in Mice
Materials:
-
This compound powder
-
Appropriate vehicle (e.g., saline, PBS, or a specialized vehicle for poorly soluble compounds)
-
Solubilizing agents if required (e.g., cyclodextrins)
-
Vortex mixer and sonicator
-
Analytical balance
-
Sterile vials
-
Insulin syringes with 27-30 gauge needles
Procedure:
-
Formulation Preparation:
-
Prepare the chosen vehicle under sterile conditions.
-
Accurately weigh the this compound powder.
-
Dissolve or suspend the this compound in the vehicle to the desired concentration. Use a vortex mixer and/or sonicator to ensure complete dissolution or a uniform suspension.
-
If using a suspension, ensure it is well-mixed immediately before drawing it into the syringe.
-
-
Animal Dosing:
-
Weigh the mouse to determine the correct injection volume.
-
Grasp the loose skin over the back of the mouse, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Aspirate slightly to ensure a blood vessel has not been entered.
-
Inject the formulation slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Return the mouse to its cage and monitor for any adverse reactions at the injection site.
-
Visualizations
Caption: Mechanism of action of this compound as a negative allosteric modulator of the α7 nAChR.
Caption: Experimental workflow for oral gavage administration of this compound.
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 2. neurofit.com [neurofit.com]
- 3. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bionomics expands study of BNC210 to include social anxiety disorder - Biotech [biotechdispatch.com.au]
- 7. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurofit.com [neurofit.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
BNC-210 Technical Support Center: Navigating Dose-Response Curve Complexities
Welcome to the BNC-210 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential dose-response curve issues that may be encountered during experimentation with this compound. Here you will find frequently asked questions and troubleshooting guides to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4][5] It does not compete with the natural ligand, acetylcholine, but binds to a different site on the receptor to inhibit its function.[1][2] This modulation of the cholinergic system is believed to be the basis for its anxiolytic effects.[2][6]
Q2: Have non-linear or unusual dose-response curves been reported for this compound?
A2: Yes, some clinical and preclinical observations suggest a complex dose-response relationship for this compound. In a Phase 2a study in patients with Generalized Anxiety Disorder (GAD), a low dose of this compound showed a significant reduction in amygdala reactivity to fearful faces, while a high dose did not show a significant effect compared to placebo, suggesting a potential U-shaped dose-response curve.[7] However, a preclinical study in animal models of anxiety reported a plateau of effect at the highest doses, rather than a U-shaped or bell-shaped response.[8] Furthermore, a Phase 2 study for Social Anxiety Disorder (SAD) found that both 225 mg and 675 mg doses produced therapeutic responses of a similar magnitude.[4]
Q3: What is the clinical status of this compound?
A3: this compound is currently in Phase 3 clinical trials for the acute treatment of Social Anxiety Disorder (SAD).[3][9] It has also been investigated in Phase 2 trials for Post-Traumatic Stress Disorder (PTSD) and Generalized Anxiety Disorder (GAD).[2][10][11] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for this compound for the treatment of SAD and PTSD.[3][4]
Troubleshooting Guide for Unexpected Dose-Response Curves
Issue: My in-vitro/in-vivo assay is showing a non-linear or U-shaped dose-response curve for this compound.
This guide provides a systematic approach to troubleshooting unexpected dose-response relationships with this compound.
Step 1: Experimental Setup and Protocol Verification
A critical first step is to rule out any experimental artifacts.
-
Pipetting and Dilution Accuracy: Inaccurate serial dilutions are a common source of error that can distort dose-response curves. Verify the calibration of your pipettes and review your dilution protocol.
-
Compound Solubility: Visually inspect your this compound dilutions for any signs of precipitation, especially at higher concentrations. Poor solubility can lead to a decrease in the effective concentration and a plateau or decline in the dose-response curve. Consider the vehicle used for dissolution. This compound has been formulated in an aqueous vehicle containing 0.5% w/v hydroxypropylmethyl cellulose, 0.5% v/v benzyl (B1604629) alcohol, and 0.4% v/v Tween 80 for in-vivo studies.[8]
-
Assay-Specific Controls: Ensure all positive and negative controls are behaving as expected. This helps to confirm the validity of the assay itself.
-
Data Analysis Review: Double-check that the data normalization and the curve-fitting model used are appropriate for your assay. For dose-response analysis, non-linear regression models are typically employed.[8][12]
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting non-linear dose-response curves.
Step 2: Consider the Biological Complexity of this compound's Mechanism
If experimental error is ruled out, the observed dose-response curve may be a true reflection of the biological activity of this compound.
-
Allosteric Modulation: As a negative allosteric modulator, the inhibitory effect of this compound may be dependent on the concentration of the endogenous agonist (acetylcholine). The inhibitory effects of this compound have been shown to be independent of the acetylcholine concentration in in-vitro studies, which is characteristic of allosteric modulation.[1]
-
Receptor Subtypes and Off-Target Effects: While this compound is described as selective for the α7 nAChR, it is important to consider potential interactions with other receptor subtypes or off-target effects at higher concentrations, which could contribute to a complex dose-response relationship.[13]
-
Cellular and Systemic Responses: The in-vivo response to this compound is a result of complex interactions within and between different neuronal circuits. It is plausible that at different concentrations, this compound may engage different pathways, leading to a non-linear dose-response.
Data Presentation
Table 1: Summary of this compound In-Vitro Activity
| Assay Type | Cell Line | Ligand | IC50 (µM) | Reference |
| Manual Patch-Clamp Electrophysiology | GH4C1 cells expressing rat α7 nAChR | Acetylcholine, Nicotine, Choline, PNU-282987 | 1.2 - 3 | [1] |
| Current Inhibition | Human cell lines expressing α7 nAChR | Not Specified | 1.2 - 3 | [2] |
Table 2: Summary of Selected this compound Clinical Trial Dosing and Outcomes
| Study Phase | Condition | Doses | Key Finding | Reference |
| Phase 2a | Generalized Anxiety Disorder | 300 mg (low dose), 2000 mg (high dose) | Low dose significantly reduced amygdala reactivity; high dose did not. | [7] |
| Phase 2 (PREVAIL) | Social Anxiety Disorder | 225 mg, 675 mg | Both doses resulted in therapeutic responses of similar magnitude. | [4][14] |
| Phase 3 (AFFIRM-1) | Social Anxiety Disorder | 225 mg | Ongoing trial to evaluate efficacy. | [3][9][15] |
| Phase 2b (ATTUNE) | Post-Traumatic Stress Disorder | 900 mg twice daily | Study completed. | [11] |
Experimental Protocols
Protocol 1: In-Vitro Patch-Clamp Electrophysiology for α7 nAChR Inhibition
This protocol is a generalized procedure based on published methodologies.[1]
-
Cell Culture: Culture a suitable cell line (e.g., GH4C1) stably expressing the rat or human α7 nAChR.
-
Electrophysiology Setup: Use a standard patch-clamp rig with appropriate amplifiers and data acquisition software.
-
Solution Preparation:
-
Prepare an external solution containing a physiological salt solution.
-
Prepare an internal solution for the patch pipette.
-
Prepare stock solutions of this compound and the α7 nAChR agonist (e.g., acetylcholine).
-
-
Recording:
-
Obtain whole-cell recordings from single cells.
-
Apply the agonist at a concentration that elicits a consistent current (e.g., EC80).
-
After establishing a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of this compound.
-
Include washout steps between applications.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a suitable non-linear regression model to determine the IC50.[8]
-
This compound Mechanism of Action: Signaling Pathway
Caption: this compound as a negative allosteric modulator of the α7 nAChR.
Protocol 2: Rodent Elevated Plus Maze (EPM) for Anxiolytic Activity
This protocol is a generalized procedure based on published methodologies.[1]
-
Apparatus: Use a standard elevated plus maze apparatus with two open and two closed arms.
-
Animals: Use adult male rats or mice. Acclimatize the animals to the housing facility before testing.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound orally (p.o.) at various doses (e.g., 0.1, 1, 5, 30 mg/kg) at a specified time before testing (e.g., 60 minutes).
-
Include a vehicle control group.
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (as a measure of general activity).
-
-
Compare the results between the this compound treated groups and the vehicle control group using appropriate statistical tests.
-
Experimental Workflow for a Clinical Trial in Social Anxiety Disorder
Caption: A simplified workflow for a Phase 2 clinical trial of this compound in SAD.
References
- 1. neurofit.com [neurofit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Bionomics Starts Phase 3 Trial of BNC210 for Social Anxiety [synapse.patsnap.com]
- 4. Bionomics Reports Promising Full Results Analysis from PREVAIL Phase 2 Study of BNC210 Social Anxiety Disorder (SAD) - BioSpace [biospace.com]
- 5. Exploring BNC210: A Promising New Treatment for PTSD and Social Anxiety | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 6. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurofit.com [neurofit.com]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. Bionomics expands study of BNC210 to include social anxiety disorder - Biotech [biotechdispatch.com.au]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 13. This compound by Bionomics for Social Anxiety Disorder (SAD/Social Phobia): Likelihood of Approval [pharmaceutical-technology.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Bionomics Initiates AFFIRM-1, a Phase 3 Clinical Trial with BNC210 for Social Anxiety Disorder - BioSpace [biospace.com]
Technical Support Center: BNC-210 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BNC-210 in vitro. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of this compound for in vitro studies. This compound is a hydrophobic compound with poor solubility in aqueous solutions like cell culture media. DMSO effectively dissolves this compound, allowing for the preparation of high-concentration stock solutions.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[1] The tolerance to DMSO can vary significantly between different cell lines and the duration of the experiment. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the specific tolerance of your cell line.
Q3: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is happening and how can I prevent it?
A3: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly diluted into an aqueous solution. The drastic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate. To prevent this, refer to the detailed troubleshooting guide and experimental protocols below.
Q4: My this compound-containing media looks fine initially, but I see a precipitate after incubation. What could be the cause?
A4: Delayed precipitation can be due to several factors, including temperature fluctuations, evaporation of the media in the incubator leading to increased compound concentration, or changes in media pH due to cellular metabolism. Ensure your incubator has stable temperature and humidity control. For long-term experiments, consider using sealed plates or changing the media more frequently.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation issues in your in vitro experiments.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using DMSO
This protocol details the recommended procedure for dissolving this compound in DMSO and preparing a working solution in cell culture medium to minimize precipitation.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure complete dissolution by vortexing. If necessary, briefly sonicate the solution in a water bath. Visually inspect to ensure no particulates are present.
-
For electrophysiology experiments, this compound has been successfully dissolved in DMSO to a final concentration of 0.1%.[2]
-
-
Perform Serial Dilution (Recommended):
-
Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution step.
-
Add a small volume of the DMSO stock to a larger volume of pre-warmed (37°C) complete cell culture medium.
-
Crucially, add the DMSO stock drop-wise to the vortexing or swirling medium. This rapid mixing is key to preventing localized high concentrations of this compound that can cause precipitation.
-
-
Prepare Final Working Solution:
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve your desired final this compound concentration.
-
Ensure the final DMSO concentration remains at a non-toxic level for your cells (ideally ≤ 0.1%).
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
-
Caption: Experimental workflow for preparing this compound working solutions.
Protocol 2: Using Cyclodextrins to Enhance this compound Solubility
If precipitation persists, especially in low-serum or serum-free media, cyclodextrins can be used as solubilizing agents. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for in vitro applications.
Procedure:
-
Prepare a Cyclodextrin (B1172386) Solution:
-
Prepare a stock solution of HP-β-CD in your basal cell culture medium (e.g., 10-20% w/v). Sterile filter the solution.
-
-
Complexation of this compound with Cyclodextrin:
-
Prepare a concentrated stock of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add the this compound DMSO stock to the HP-β-CD solution.
-
Incubate the mixture, often with agitation (e.g., on a shaker at room temperature or 37°C) for a period ranging from 1 to 24 hours to allow for the formation of inclusion complexes.
-
-
Preparation of Final Working Solution:
-
Dilute the this compound/cyclodextrin complex solution into your complete, pre-warmed cell culture medium to achieve the final desired this compound concentration.
-
-
Important Considerations:
-
The optimal ratio of this compound to cyclodextrin needs to be determined empirically.
-
Always include a vehicle control with the same final concentration of HP-β-CD to account for any effects of the cyclodextrin itself on your cells.
-
Quantitative Data Summary
| Parameter | Value | Source |
| In Vitro Formulation | Dissolved in DMSO (0.1% final concentration) and diluted in extracellular solution for electrophysiology experiments. | [2] |
| In Vivo Formulation 1 | Aqueous vehicle: 0.5% w/v hydroxypropylmethyl cellulose, 0.5% v/v benzyl (B1604629) alcohol, 0.4% v/v Tween 80. | Neurofit |
| In Vivo Formulation 2 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (4 mg/mL, 12.6 mM). | TargetMol |
| Solubility in DMSO | 125 mg/mL (393.85 mM) | TargetMol |
| IC50 (α7 nAChR) | 1.2 to 3 µM | [2][3] |
This compound Mechanism of Action and Signaling Pathway
This compound is a negative allosteric modulator (NAM) of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[2][4][5] This means it binds to a site on the receptor that is different from the acetylcholine binding site. This binding does not activate the receptor but instead reduces the probability of the ion channel opening in response to an agonist like acetylcholine. The α7-nAChR is a ligand-gated ion channel that is highly permeable to calcium (Ca²+).
Activation of the α7-nAChR leads to an influx of Ca²+, which in turn triggers several downstream signaling cascades, including the JAK2-STAT3 and PI3K/Akt pathways.[6][7] These pathways are involved in processes such as inflammation and apoptosis. As a negative allosteric modulator, this compound reduces the activation of these downstream pathways by limiting the initial Ca²+ influx through the α7-nAChR.
Caption: this compound's mechanism as a negative allosteric modulator of the α7-nAChR.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soclenicant - Wikipedia [en.wikipedia.org]
- 5. Exploring BNC210: A Promising New Treatment for PTSD and Social Anxiety | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 7. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
BNC-210 Technical Support Center: Ensuring Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling and use of BNC-210 to ensure the stability and integrity of the compound throughout long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years. For short-term storage (days to weeks), it can be kept in a dry and dark environment at 0-4°C.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO).[1][2] For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can remain stable for up to a year.[2] For shorter periods (up to one month), storage at -20°C is also acceptable.[1]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at a concentration of up to 125 mg/mL (393.85 mM); sonication is recommended to aid dissolution.[2] For in vivo studies, a formulation in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to achieve a concentration of 4 mg/mL.[2]
Q4: Are there any known incompatibilities of this compound with common experimental buffers?
A4: While specific data on incompatibilities with all common buffers is not available, it is crucial to perform small-scale pilot experiments to assess the stability of this compound in your specific experimental buffer system, especially for long-term incubations. Monitor for any precipitation or changes in activity.
Q5: What are the different formulations of this compound that have been used in studies?
A5: Initial clinical trials used an aqueous suspension of this compound.[3][4][5] More recently, a dispersible tablet formulation with improved bioavailability has been developed and is being used in Phase 2 and 3 clinical trials.[3][4][5] For in vivo preclinical studies, a common formulation is an aqueous vehicle containing 0.5% w/v hydroxypropylmethyl cellulose, 0.5% v/v benzyl (B1604629) alcohol, and 0.4% v/v Tween 80.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results | Inconsistent compound stability due to improper storage or handling. | Ensure this compound powder is stored at -20°C and stock solutions are aliquoted and stored at -80°C. Avoid multiple freeze-thaw cycles. |
| Degradation of this compound in the experimental medium. | Prepare fresh dilutions from a frozen stock solution for each experiment. For long-term experiments, consider replenishing the compound at regular intervals if stability in the medium is a concern. | |
| Precipitation of the compound in aqueous solution | Low aqueous solubility of this compound. | Use a co-solvent such as DMSO for the initial stock solution. For aqueous working solutions, ensure the final DMSO concentration is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). Sonication may aid in keeping the compound in solution. |
| Loss of compound activity over time in an experiment | Possible degradation of this compound under specific experimental conditions (e.g., pH, temperature, light exposure). | Conduct a stability study of this compound under your specific experimental conditions. This can be done by preparing the compound in your experimental buffer and measuring its concentration or activity at different time points. Protect solutions from light where possible. |
Data Presentation
Table 1: Summary of this compound Storage and Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1][2] |
| In Solvent (DMSO) | -80°C | Up to 1 year | [2] |
| In Solvent (DMSO) | -20°C | Up to 1 month | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL or 125 mg/mL).[1][2]
-
Vortex and/or sonicate the solution to ensure complete dissolution.[2]
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term use.[2]
Visualizations
This compound Signaling Pathway
This compound is a negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[7] Upon binding of an agonist like acetylcholine, the α7-nAChR, a ligand-gated ion channel, opens to allow the influx of cations such as Ca2+. This influx can trigger various downstream signaling pathways, including the JAK2-STAT3 and PI3K-Akt pathways, which are involved in anti-inflammatory and anti-apoptotic effects.[8][9] this compound binds to an allosteric site on the receptor, modulating its activity and thereby reducing the ion flow and subsequent downstream signaling.
Caption: this compound negatively modulates the α7-nAChR, impacting downstream signaling.
Experimental Workflow for this compound Handling
This workflow outlines the key steps for handling this compound in a typical in vitro experiment to ensure consistency and minimize the risk of compound degradation.
Caption: Recommended workflow for handling this compound from receipt to experimental use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BNC210 | AChR | TargetMol [targetmol.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurofit.com [neurofit.com]
- 7. neurofit.com [neurofit.com]
- 8. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
Refining BNC-210 administration protocols
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for the administration and use of BNC-210 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4] It does not compete with the natural ligand, acetylcholine, at its binding site. Instead, it binds to a different, allosteric site on the receptor, which in turn modulates the receptor's activity.[1][5] This modulation results in an inhibition of the ion flow through the receptor channel.[1]
Q2: What are the key differences between the liquid suspension and solid tablet formulations of this compound?
A2: Initially, this compound was developed as a liquid suspension for clinical trials.[6][7] However, this formulation showed variable absorption and a significant "food effect," meaning its absorption was dependent on food intake.[6][7][8] To overcome these limitations, a solid dose tablet formulation was developed.[3][8] The tablet formulation demonstrates improved bioavailability and more rapid absorption, making it more suitable for acute administration.[3][8]
Q3: What are the reported pharmacokinetic properties of this compound in preclinical models?
A3: In rats, this compound has an oral bioavailability of approximately 69.4% and a half-life of about 6.2 hours.[4] Plasma protein binding is reported to be in the range of 70-88%.[4]
Q4: Has this compound shown efficacy in preclinical anxiety models?
A4: Yes, preclinical studies in rodent models have demonstrated that this compound has anxiolytic effects comparable to diazepam.[5] It has shown efficacy in models such as the mouse light-dark box and the rat elevated plus maze.[9] Notably, these studies suggest that this compound does not produce the sedative, memory, or motor impairment side effects commonly associated with benzodiazepines.[2][5]
Troubleshooting Guides
Issue: High variability in in vivo experimental results.
-
Possible Cause 1: Formulation Inconsistency.
-
Troubleshooting Step: Ensure the liquid suspension is homogenous before each administration. If preparing the suspension in-house, strictly follow the protocol to ensure consistent particle size and distribution. For the solid tablet formulation, ensure complete dissolution or suspension if adapted for animal studies.
-
-
Possible Cause 2: Food Effect (with liquid suspension).
-
Troubleshooting Step: The absorption of the liquid suspension of this compound can be influenced by food.[6][7][8] To minimize variability, standardize the feeding schedule of experimental animals. It is recommended to administer the compound in a fasted state or at a consistent time relative to feeding. The solid tablet formulation was developed to mitigate this issue.[3][8]
-
-
Possible Cause 3: Animal Handling Stress.
-
Troubleshooting Step: Stress from handling can impact behavioral assays. Acclimate animals to the experimental procedures and handling to reduce baseline anxiety.
-
Issue: Inconsistent results in in vitro electrophysiology experiments.
-
Possible Cause 1: Compound Precipitation.
-
Possible Cause 2: Receptor Desensitization.
-
Troubleshooting Step: Prolonged exposure to agonists can cause receptor desensitization. Ensure adequate washout times between agonist applications to allow the receptors to return to their resting state. The provided protocols suggest washout intervals of 20 to 120 seconds.[1]
-
-
Possible Cause 3: Cell Line Instability.
-
Troubleshooting Step: Use stably transfected cell lines expressing the target receptor (e.g., GH4C1 cells expressing rat or human α7 nAChR) and maintain consistent cell culture conditions.[1] Regularly verify receptor expression levels.
-
Data Presentation
Table 1: Preclinical Dosing for this compound in Rodent Models
| Animal Model | Species | Dosing Range | Route of Administration | Reference |
| Elevated Plus Maze | Rat | 0.1 - 30 mg/kg | Oral (p.o.) | [5] |
| Marble Burying | Mouse | 10 mg/kg | Oral (p.o.) | [10] |
| Contextual Fear Conditioning | Mouse/Rat | Not specified | Oral (p.o.) | [1] |
Table 2: this compound In Vitro Electrophysiology Parameters
| Parameter | Value | Cell Line | Ligands Tested | Reference |
| IC50 | 1.2 - 3 µM | GH4C1 (rat & human α7 nAChR) | Acetylcholine, Nicotine, Choline, PNU-282987 | [5][11] |
| DMSO Concentration | 0.1% (final) | GH4C1 | N/A | [1] |
| Pre-incubation Time | 1.5 minutes | GH4C1 | N/A | [1] |
| Agonist Application | 250 ms (B15284909) | GH4C1 | Acetylcholine, Nicotine | [1] |
| Washout Interval | 20 - 120 seconds | GH4C1 | N/A | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents (Liquid Suspension)
This protocol is based on the vehicle composition described for in vivo studies.[1]
Materials:
-
This compound powder
-
Hydroxypropylmethyl cellulose (B213188) (HPMC)
-
Benzyl (B1604629) alcohol
-
Tween 80
-
Sterile water for injection
Procedure:
-
Prepare the vehicle solution by dissolving 0.5% (w/v) hydroxypropylmethyl cellulose, 0.5% (v/v) benzyl alcohol, and 0.4% (v/v) Tween 80 in sterile water.
-
Triturate the required amount of this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or inconsistencies.
-
Administer the suspension orally (p.o.) to the animals at the desired dose, typically 1 hour prior to behavioral testing.[1][5]
Protocol 2: In Vitro Characterization of this compound using Patch-Clamp Electrophysiology
This protocol is a generalized procedure based on the methodology described for characterizing this compound's effect on α7 nAChR.[1][5]
Materials:
-
GH4C1 cells stably transfected with rat or human α7 nAChR
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Extracellular and intracellular recording solutions
-
Agonist (e.g., Acetylcholine, Nicotine)
-
Patch-clamp electrophysiology setup
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in the extracellular solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[1]
-
Culture the transfected GH4C1 cells according to standard protocols.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Pre-incubate the cell with the this compound solution for 1.5 minutes.[1]
-
Apply an EC80 concentration of the agonist (e.g., acetylcholine) for 250 ms in the continued presence of this compound and record the induced current.[1]
-
Perform a washout with the extracellular solution for 20-120 seconds to allow the receptor to recover.[1]
-
Repeat steps 5-7 for a range of this compound concentrations to generate a concentration-response curve and determine the IC50 value.
Mandatory Visualization
Caption: Mechanism of action of this compound as a negative allosteric modulator of the α7 nAChR.
Caption: General workflow for in vivo administration and testing of this compound in rodents.
References
- 1. neurofit.com [neurofit.com]
- 2. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bionomics BNC210 Expansion into Social Anxiety Disorder [prnewswire.com]
- 4. Soclenicant - Wikipedia [en.wikipedia.org]
- 5. neurofit.com [neurofit.com]
- 6. researchgate.net [researchgate.net]
- 7. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bionomics expands study of BNC210 to include social anxiety disorder - Biotech [biotechdispatch.com.au]
- 9. tandfonline.com [tandfonline.com]
- 10. neurofit.com [neurofit.com]
- 11. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
BNC-210 Technical Support Center: Animal Research Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BNC-210 in animal studies. The information is tailored for scientists and drug development professionals to ensure proper administration and interpretation of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4] It binds to a site on the receptor distinct from the acetylcholine binding site.[2][4] This modulation inhibits the receptor's ion channel currents, which is believed to produce anxiolytic and antidepressant-like effects without causing sedation or cognitive impairment.[1][2]
Q2: What are the known side effects of this compound in animal models?
A2: Preclinical studies in rodents have consistently shown that this compound is well-tolerated and does not produce common side effects associated with other anxiolytics.[1][5][6] Specifically, research has indicated a lack of:
Q3: Is this compound selective for the α7 nAChR?
A3: Yes, studies have shown that this compound is highly selective for the α7 nAChR. Screening against a large panel of other receptors and targets did not reveal significant off-target activity.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Sedation or Motor Impairment | The formulation vehicle may have unintended effects. High doses may lead to unforeseen consequences. Interaction with other administered compounds. | Review the components of your vehicle for any known sedative properties. Ensure accurate dose calculations and consider a dose-response study. If using co-administered substances, run control groups for each compound and the vehicle alone. |
| Variable or Inconsistent Behavioral Results | Issues with this compound formulation and administration. Environmental stressors affecting animal behavior. Suboptimal timing of behavioral testing post-administration. | Ensure the this compound suspension is homogenous before each administration. Refine oral gavage technique to minimize stress. Standardize environmental conditions (e.g., lighting, noise). Conduct a time-course study to determine the optimal window for behavioral testing after dosing. |
| Precipitation or Instability of this compound Formulation | Improper mixing or storage. Incompatibility of this compound with vehicle components. | Prepare the formulation fresh before each experiment. Ensure all components are fully dissolved or suspended. If issues persist, consider alternative, validated vehicle formulations. |
| Signs of Discomfort in Animals Post-Gavage | Improper gavage technique. The volume of administration is too large. | Ensure personnel are properly trained in oral gavage. Adjust the volume of administration according to the animal's weight and institutional guidelines. Consider the use of flexible gavage needles to minimize potential trauma. |
Experimental Protocols
This compound Formulation for Oral Administration in Rodents
This protocol is based on methodologies reported in preclinical studies.[6]
Materials:
-
This compound powder
-
Hydroxypropylmethyl cellulose (B213188) (HPMC)
-
Benzyl (B1604629) alcohol
-
Tween 80
-
Sterile water for injection
Vehicle Preparation (Aqueous Suspension):
-
Prepare a 0.5% (w/v) solution of hydroxypropylmethyl cellulose in sterile water.
-
Add 0.5% (v/v) benzyl alcohol to the solution.
-
Add 0.4% (v/v) Tween 80 to the solution.
-
Mix thoroughly until all components are fully dissolved and the solution is clear.
This compound Suspension Preparation:
-
Calculate the required amount of this compound powder based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
Gradually add the this compound powder to the prepared vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Maintain continuous stirring of the suspension during administration to prevent settling of the compound.
Oral Gavage Administration Protocol for Mice
Procedure:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Gently but firmly restrain the mouse, ensuring a secure grip that does not impede its breathing.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with the gavage needle.
-
Gently insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus.
-
Administer the suspension slowly and steadily.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions following the procedure.
Visualizations
Caption: Mechanism of action of this compound as a negative allosteric modulator of the α7 nAChR.
Caption: A typical experimental workflow for evaluating this compound in rodent behavioral models.
Caption: A logical flowchart for troubleshooting unexpected outcomes in this compound animal studies.
References
- 1. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurofit.com [neurofit.com]
- 3. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. | BioWorld [bioworld.com]
- 6. neurofit.com [neurofit.com]
Validation & Comparative
A Preclinical Showdown: BNC-210 Versus Benzodiazepines in Models of Anxiety and Sedation
A Comparative Analysis for Researchers and Drug Development Professionals
The quest for novel anxiolytics with improved safety profiles over classical benzodiazepines is a cornerstone of modern neuroscience research. This guide provides an objective, data-driven comparison of BNC-210, a novel α7 nicotinic acetylcholine (B1216132) receptor (nAChR) negative allosteric modulator, and traditional benzodiazepines in key preclinical models. We delve into their efficacy in anxiety paradigms and their propensity to induce common adverse effects such as sedation, motor impairment, and dependence.
Mechanism of Action: A Tale of Two Receptors
Benzodiazepines exert their anxiolytic, sedative, and muscle-relaxant effects by positively modulating the GABAA receptor, the primary inhibitory neurotransmitter system in the central nervous system. This enhances the effect of GABA, leading to neuronal hyperpolarization and reduced excitability. In contrast, this compound represents a departure from GABAergic modulation, acting as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor.[1][2][3] This novel mechanism is hypothesized to achieve anxiolysis without the off-target effects associated with widespread GABAergic inhibition.
Figure 1: Signaling pathways of Benzodiazepines and this compound.
Efficacy in Preclinical Anxiety Models
The anxiolytic potential of novel compounds is primarily assessed in rodents using behavioral paradigms that capitalize on their natural aversion to open, brightly lit spaces. The Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) are gold-standard assays for this purpose.
Elevated Plus Maze (EPM)
The EPM consists of two open and two enclosed arms. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
| Compound | Species | Dose Range (mg/kg) | Effect on Open Arm Time/Entries | Reference |
| This compound | Rat | 0.1 - 100 | Dose-dependent increase | [4][5] |
| Diazepam | Rat | 1 - 1.5 | Increased (bell-shaped curve) | [6] |
| Mouse | 0.5 - 2 | No significant anxiolytic effect | [7][8] | |
| Lorazepam | Mouse | 0.5 - 1.5 | Dose-dependent increase | [9] |
Note: Direct comparison between studies should be made with caution due to variations in experimental protocols.
Light-Dark Box (LDB)
The LDB test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
| Compound | Species | Dose Range (mg/kg) | Effect on Time in Light Compartment | Reference |
| This compound | Mouse | Not specified | Outperformed placebo | [2][3] |
| Diazepam | Mouse | up to 3 | Dose-dependent increase | [6] |
| Rat | 0.75 - 3 | Increased (highest dose) | [10] | |
| Alprazolam | Not specified | Not specified | Not specified |
Side-Effect Profile: A Clear Distinction
A major limitation of benzodiazepines is their significant side-effect profile, including sedation, motor impairment, and the potential for dependence and abuse. Preclinical models are crucial for assessing these liabilities in novel compounds.
Motor Coordination: The Rotarod Test
The rotarod test assesses motor coordination and balance by measuring the time a rodent can remain on a rotating rod. A shorter latency to fall indicates impaired motor function.
| Compound | Species | Dose Range (mg/kg) | Effect on Latency to Fall | Reference |
| This compound | Not specified | Not specified | No impairment reported | [4] |
| Diazepam | Mouse | 0.1 - 3 | Dose-dependent impairment | [11] |
| Rat | 3.5 | Total impairment | [12] | |
| Lorazepam | Not specified | Not specified | Impairment reported | [9] |
| Alprazolam | Rat | 2.0 | Total impairment | [12] |
Dependence Potential: Self-Administration Studies
Self-administration paradigms are used to assess the reinforcing properties of a drug, a key indicator of its abuse potential. Studies have shown that benzodiazepines can function as reinforcers, particularly in subjects with a history of drug or alcohol use.[13] In contrast, preclinical data suggests that this compound does not show signs of abuse liability.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Elevated Plus Maze (EPM) Protocol
Figure 2: Workflow for the Elevated Plus Maze experiment.
-
Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated approximately 50 cm from the floor. For mice, the arms are around 30 cm long and 5 cm wide. For rats, the dimensions are larger, around 50 cm long and 10 cm wide.[14] Two opposite arms are enclosed by high walls (e.g., 15-40 cm), while the other two are open.
-
Procedure: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.[15] Following drug or vehicle administration and a specified pre-treatment time, the animal is placed in the center of the maze, facing an open arm.[16] Its behavior is then recorded for a period of 5 minutes.[17] Key parameters measured include the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled (as a measure of general locomotor activity).[15] The apparatus is cleaned between each trial.[15]
Light-Dark Box (LDB) Protocol
-
Apparatus: A box divided into two compartments: a small, dark compartment (approximately one-third of the box) and a larger, brightly illuminated compartment (approximately two-thirds of the box).[18] The compartments are connected by an opening.
-
Procedure: The animal is placed in the light compartment and allowed to explore the apparatus freely for a set duration, typically 5-10 minutes.[19] The time spent in each compartment, the number of transitions between compartments, and locomotor activity are recorded.[10] Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
Rotarod Test Protocol
Figure 3: Workflow for the Rotarod Test experiment.
-
Apparatus: A rotating rod, typically with a non-slip surface, with the speed of rotation being adjustable.
-
Procedure: Animals may be given training trials to acclimate to the apparatus.[20] Following drug or vehicle administration, the animal is placed on the rotating rod. The test can be conducted at a fixed speed or with an accelerating rotation.[21] The latency to fall off the rod is recorded as the primary measure of motor coordination.[21]
Conclusion
Preclinical evidence suggests that this compound is a promising anxiolytic candidate with a distinct mechanism of action from benzodiazepines. While both classes of drugs demonstrate efficacy in animal models of anxiety, this compound appears to have a significant advantage in its side-effect profile, notably the lack of sedation, motor impairment, and dependence potential that are characteristic of benzodiazepines. These findings underscore the potential of targeting the α7 nAChR for the development of novel, safer anxiolytic therapies. Further head-to-head comparative studies in preclinical models and continued clinical investigation are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. neurofit.com [neurofit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. neurofit.com [neurofit.com]
- 5. neurofit.com [neurofit.com]
- 6. neurofit.com [neurofit.com]
- 7. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticonflict and rotarod impairing effects of alprazolam and diazepam in rat after acute and subchronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzodiazepine self-administration in humans and laboratory animals--implications for problems of long-term use and abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. bio-protocol.org [bio-protocol.org]
- 17. en.bio-protocol.org [en.bio-protocol.org]
- 18. Light-dark box test - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. biomed-easy.com [biomed-easy.com]
- 21. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
A Comparative Analysis of BNC-210 and Buspirone for the Treatment of Anxiety Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of BNC-210, an investigational anxiolytic, and buspirone (B1668070), an established treatment for Generalized Anxiety Disorder (GAD). The following sections will delve into their distinct mechanisms of action, present quantitative data from clinical trials, and outline the experimental protocols of key studies to offer a comprehensive overview for research and development professionals.
Introduction and Overview
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. While numerous therapeutic options exist, there is an ongoing need for novel treatments with improved efficacy, faster onset of action, and better side-effect profiles. This guide compares buspirone, a widely prescribed anxiolytic with a well-established, yet delayed, therapeutic effect, against this compound, a novel compound that has been investigated for acute anxiety.
Buspirone , first approved by the FDA in 1986, is a non-benzodiazepine anxiolytic indicated for the management of GAD.[1] It is known for its favorable side-effect profile, particularly its low potential for dependence and sedation compared to benzodiazepines.[1][2][3] However, a significant limitation of buspirone is its delayed onset of action, often requiring two to four weeks of consistent use to achieve its full therapeutic effect.[4][5]
This compound is an investigational first-in-class negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor.[6] It has been developed with the aim of providing rapid-acting anxiolysis without the sedative effects associated with many current treatments.[7][8] this compound has been studied in the context of GAD, Social Anxiety Disorder (SAD), and Post-Traumatic Stress Disorder (PTSD).[7][9] However, a recent Phase 3 trial for the acute treatment of SAD did not meet its primary endpoint.[10][11]
Mechanism of Action
The therapeutic approaches of this compound and buspirone are fundamentally different, targeting distinct neurotransmitter systems.
This compound: Modulating the Cholinergic System
This compound functions as a selective negative allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[8] By binding to an allosteric site on the receptor, it reduces the receptor's response to its endogenous ligand, acetylcholine. The α7 nAChR is implicated in various cognitive functions and has been identified as a potential target for modulating anxiety and stress responses. The rationale behind this mechanism is to temper excessive neuronal activity in anxiety-related circuits without causing sedation.[9][12]
References
- 1. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Prospective Open-Label Trial of Buspirone for the Treatment of Anxiety in Williams Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treating Generalized Anxiety Disorder with buspirone – Psychiatry Consultation Line [pcl.psychiatry.uw.edu]
- 4. droracle.ai [droracle.ai]
- 5. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurofit.com [neurofit.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Buspirone - Wikipedia [en.wikipedia.org]
- 10. | BioWorld [bioworld.com]
- 11. Effectiveness of Buspirone in Alleviating Anxiety Symptoms in Patients with Depressive Disorder: A Multicenter Prospective Observational Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Comparative Analysis of BNC-210 and Standard Anxiolytic Therapies
In the landscape of anxiolytic drug development, BNC-210 has emerged as a novel investigational compound with a distinct mechanism of action. This guide provides a detailed comparison of the efficacy of this compound against established anxiolytics, including benzodiazepines, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), and buspirone (B1668070), supported by available clinical trial data and experimental protocols.
Mechanism of Action: A Divergence from Traditional Pathways
This compound operates as a negative allosteric modulator of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4] This mechanism is distinct from conventional anxiolytics. Benzodiazepines, such as lorazepam, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[5][6][7][8] SSRIs, like sertraline (B1200038), function by increasing the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell.[9][10][11] Buspirone's primary mechanism involves acting as a partial agonist at serotonin 5-HT1A receptors.[12][13][14][15]
The rationale behind developing this compound is to create an anxiolytic that is effective without the significant side effects associated with current treatments, such as the sedation and addiction potential of benzodiazepines or the delayed onset of action of SSRIs.[2][3]
Clinical Efficacy Data
The clinical development of this compound has yielded mixed results across different anxiety indications. Early-phase studies showed promise, but later-stage trials in Social Anxiety Disorder (SAD) failed to meet their primary objectives.
Generalized Anxiety Disorder (GAD)
A Phase 2a trial evaluated this compound in patients with GAD, using lorazepam as a positive control. The study focused on neurobiological markers of anxiety.[16][17][18]
| Drug | Dosage | Primary Outcome Measure | Result | p-value |
| This compound | 300 mg | Amygdala activation in response to fearful faces (fMRI) | Significantly reduced amygdala activation.[16] | <0.05 |
| Lorazepam | 1.5 mg | Amygdala activation in response to fearful faces (fMRI) | Modest suppressive effect on amygdala activation.[16] | 0.069 |
| This compound | 300 mg | Threat avoidance behavior (Joystick Operated Runway Task) | Significant decrease in the intensity of threat avoidance behavior.[16] | 0.007 |
| Lorazepam | 1.5 mg | Threat avoidance behavior (Joystick Operated Runway Task) | No significant decrease in threat avoidance behavior.[16] | 0.165 |
Social Anxiety Disorder (SAD)
This compound was evaluated for the acute treatment of SAD in two key clinical trials, PREVAIL (Phase 2) and AFFIRM-1 (Phase 3), using a public speaking challenge as the anxiety-provoking task.
| Trial | Drug | Dosage(s) | Primary Endpoint | Outcome |
| PREVAIL (Phase 2) | This compound | 225 mg, 675 mg | Change from baseline in Subjective Units of Distress Scale (SUDS) during a 5-minute speech.[19] | Did not meet the primary endpoint.[20] However, a post-hoc analysis combining both dose groups showed a statistically significant reduction in SUDS during the combined anticipation and performance phases (p=0.044).[3] |
| AFFIRM-1 (Phase 3) | This compound | 225 mg | Change from baseline in SUDS during the performance phase of a public speaking challenge.[21] | Did not meet its primary or secondary endpoints, leading to the discontinuation of this compound development for SAD.[22] |
Efficacy of Comparator Anxiolytics in GAD
For context, the following table summarizes representative efficacy data for standard anxiolytics in the treatment of GAD, primarily focusing on changes in the Hamilton Anxiety Rating Scale (HAM-A).
| Drug (Class) | Study Duration | Primary Efficacy Measure | Mean Baseline HAM-A | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Responder Rate (Drug vs. Placebo) |
| Sertraline (SSRI) | 12 weeks | HAM-A Total Score | 25 | -11.7 | -8.0 | 63% vs. 37%[23][24] |
| Lorazepam (Benzodiazepine) | 4 weeks | HAM-A Total Score | >18 | 50% reduction | 20% reduction | N/A[25] |
| Buspirone | 6 weeks | HAM-A Total Score | ~25 | -12.4 | -9.5 | N/A[26] |
Experimental Protocols
Detailed methodologies are crucial for interpreting clinical trial outcomes. The protocols for the key this compound trials and standard anxiolytic assessments are outlined below.
This compound Phase 2a GAD Trial Protocol
-
Design : A single-center, randomized, double-blind, placebo- and lorazepam-controlled, 4-way crossover study.[16][17]
-
Participants : 24 patients with a diagnosis of untreated Generalized Anxiety Disorder (GAD).[16]
-
Intervention : Single oral administration of this compound (300mg and 2000mg), lorazepam (1.5mg), and placebo.
-
Primary Endpoints :
-
Change in cerebral perfusion : Measured by arterial spin labeling (ASL) MRI.
-
Change in task-related brain activity : Measured by functional MRI (fMRI) during the Emotional Faces Task (EFT), focusing on amygdala activation.[16]
-
-
Secondary Endpoint :
-
Defensive Behavior : Assessed using the Joystick Operated Runway Task (JORT) to measure the intensity of threat avoidance motivation.[16]
-
This compound SAD Trials (PREVAIL & AFFIRM-1) Protocol
-
Design : Randomized, double-blind, placebo-controlled, parallel-group, multi-center studies.[21][27][28][29]
-
Participants : Adult patients with a DSM-5 diagnosis of Social Anxiety Disorder (SAD) and a Liebowitz Social Anxiety Scale (LSAS) total score of ≥70.[19][30]
-
Intervention : A single oral dose of this compound (225 mg and/or 675 mg) or a matched placebo administered approximately one hour before the behavioral task.[27][28]
-
Anxiety Induction : A simulated public speaking challenge, consisting of:
-
Primary Endpoint : Change from baseline in the Subjective Units of Distress Scale (SUDS) score during the performance phase of the speaking challenge. SUDS is a self-reported 0-100 scale measuring the intensity of distress.[21][27]
-
Secondary Endpoints : Included SUDS during the anticipation phase, the State-Trait Anxiety Inventory (STAI), and the Clinical Global Impression (CGI) scales.[21]
Conclusion
This compound represents a novel approach to treating anxiety by targeting the α7 nicotinic acetylcholine receptor. Early-phase data in GAD suggested a promising anxiolytic effect, demonstrating superior modulation of anxiety-related brain circuits compared to lorazepam without the associated sedative potential.[16] However, the translation of this efficacy to a clinical behavioral model of Social Anxiety Disorder proved challenging, as evidenced by the failure of the Phase 3 AFFIRM-1 trial to meet its primary endpoint.[22]
Compared to established anxiolytics, this compound's key differentiators were its potential for rapid action and a favorable safety profile, particularly the lack of sedation and addiction potential.[3] While SSRIs and buspirone are effective for GAD, they have a delayed onset of action.[26][31] Benzodiazepines offer rapid relief but are limited by side effects and dependence risk.[32][33]
The journey of this compound underscores the complexities of developing novel CNS therapeutics. While its development for SAD has been discontinued, the compound's unique mechanism of action and the positive neurobiological signals observed in GAD patients may warrant further investigation in other anxiety and stressor-related disorders.[21]
References
- 1. neurofit.com [neurofit.com]
- 2. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lorazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. droracle.ai [droracle.ai]
- 8. benzoinfo.com [benzoinfo.com]
- 9. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Unraveling the Serotonergic Mechanism of Stress-Related Anxiety: Focus on Co-Treatment with Resveratrol and Selective Serotonin Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ispub.com [ispub.com]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. neurofit.com [neurofit.com]
- 17. hra.nhs.uk [hra.nhs.uk]
- 18. | BioWorld [bioworld.com]
- 19. Bionomics Reports Topline Results in PREVAIL Phase 2 Study of BNC210 in Social Anxiety Disorder - BioSpace [biospace.com]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. Neuphoria Therapeutics Provides Update on AFFIRM-1 Phase 3 [globenewswire.com]
- 22. fiercebiotech.com [fiercebiotech.com]
- 23. Efficacy of sertraline in a 12-week trial for generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy of sertraline in a 12-week trial for generalized anxiety disorder. | Semantic Scholar [semanticscholar.org]
- 25. The safety and efficacy of ipsapirone vs. lorazepam in outpatients with generalized anxiety disorder (GAD): single site findings from a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. droracle.ai [droracle.ai]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. psychiatrictimes.com [psychiatrictimes.com]
- 29. FDA Clears BNC210 Ph2 Social Anxiety Disorder IND (PREVAIL) - Bionomics Limited (ASX:BNO) - Listcorp. [listcorp.com]
- 30. A Phase 2 Study of BNC210 for the Acute Treatment of Social Anxiety Disorder [ctv.veeva.com]
- 31. researchgate.net [researchgate.net]
- 32. Lorazepam - Wikipedia [en.wikipedia.org]
- 33. cda-amc.ca [cda-amc.ca]
Unraveling the Anxiolytic Profile of BNC-210: A Comparative Analysis
BNC-210, an investigational anxiolytic agent, is carving a niche in the landscape of anxiety disorder therapeutics with its novel mechanism of action as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This unique pharmacological profile promises a departure from the limitations of current treatments, offering the potential for rapid anxiety relief without the common side effects of sedation, cognitive impairment, or dependency associated with benzodiazepines, and a more favorable side-effect profile compared to selective serotonin (B10506) reuptake inhibitors (SSRIs).
This guide provides a comprehensive cross-validation of this compound's mechanism of action, objectively comparing its performance with established anxiolytics through preclinical and clinical data. Detailed experimental protocols and visual representations of key pathways and workflows are included to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising therapeutic candidate.
Mechanism of Action: A Differentiated Approach to Anxiety
This compound exerts its anxiolytic effects by binding to an allosteric site on the α7 nAChR, a ligand-gated ion channel widely expressed in brain regions implicated in anxiety, such as the amygdala and hippocampus. This binding event modulates the receptor's response to its endogenous ligand, acetylcholine, ultimately reducing neuronal excitability. Unlike benzodiazepines, which enhance the inhibitory effects of GABA, or SSRIs, which modulate serotonergic transmission, this compound's targeted action on the cholinergic system represents a distinct and innovative strategy for managing anxiety.
Signaling Pathways of this compound and the α7 nAChR
The α7 nAChR is a calcium-permeable ion channel. Its activation by acetylcholine leads to an influx of calcium ions (Ca2+), which in turn triggers a cascade of downstream signaling events. This compound, as a negative allosteric modulator, attenuates this signaling cascade. Key pathways involved include the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway, both of which are implicated in neuronal survival, inflammation, and synaptic plasticity.
Preclinical Evidence: Establishing Anxiolytic Efficacy
This compound has demonstrated a robust anxiolytic-like profile in various preclinical models of anxiety. These studies have been instrumental in establishing its efficacy and favorable side-effect profile compared to existing anxiolytics.
Key Preclinical Assays
1. Elevated Plus Maze (EPM): This test assesses anxiety-like behavior in rodents by measuring their propensity to explore open, elevated arms versus enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
2. Light-Dark Box Test: This model is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a dark, enclosed compartment and a bright, open compartment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
While specific quantitative data from Bionomics' proprietary studies on this compound in these models are not publicly available, published research indicates that this compound exhibits significant anxiolytic-like activity in these tests, comparable to benchmark anxiolytics but without their sedative effects.[1]
Clinical Validation: Head-to-Head Comparisons
Clinical trials have provided crucial insights into the efficacy and safety of this compound in humans, with direct comparisons to the benzodiazepine (B76468) lorazepam.
Amygdala Reactivity in Generalized Anxiety Disorder (GAD)
A key study in patients with GAD demonstrated that a low dose of this compound significantly reduced amygdala reactivity to fearful faces, a neurobiological marker of anxiety.[2] This effect was comparable to that observed with lorazepam, a standard-of-care benzodiazepine.[2] However, unlike lorazepam, this compound did not cause sedation or cognitive impairment.[2][3]
Performance in a Simulated Public Speaking Task
In a Phase 2 study for Social Anxiety Disorder (SAD), this compound was evaluated in a simulated public speaking challenge.[4] Participants receiving this compound experienced a statistically significant reduction in anxiety during the task, as measured by the Subjective Units of Distress Scale (SUDS), compared to placebo.[4] The therapeutic effects were noted to be comparable to those reported with benzodiazepines.[4]
| Parameter | This compound | Lorazepam (Benzodiazepine) | SSRIs (e.g., Sertraline) |
| Primary Target | α7 Nicotinic Acetylcholine Receptor (Negative Allosteric Modulator) | GABA-A Receptor (Positive Allosteric Modulator) | Serotonin Transporter (SERT) |
| Onset of Action | Rapid[5] | Rapid | Delayed (weeks)[6] |
| Sedation | No[2][3] | Yes | Generally no |
| Cognitive Impairment | No[2][3] | Yes | Generally no |
| Addiction Potential | No[2] | Yes | No |
| Sexual Side Effects | Not reported | Can occur | Common |
| Clinical Efficacy (vs. Placebo) | Significant reduction in anxiety symptoms in GAD and SAD[2] | Established efficacy in anxiety disorders | Established efficacy in anxiety disorders |
| Clinical Efficacy (Head-to-Head) | Comparable reduction in amygdala reactivity to lorazepam in GAD[2] | - | Limited direct comparative data available |
Table 1. Comparative Profile of this compound and Other Anxiolytics.
Experimental Protocols
Preclinical: Elevated Plus Maze
Objective: To assess the anxiolytic potential of a test compound.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[7][8][9][10][11][12][13][14][15]
Procedure:
-
Rodents are individually placed in the center of the maze, facing an open arm.[9]
-
Animal behavior is recorded for a 5-minute session.[9]
-
The following parameters are measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).[14]
-
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.[9]
Preclinical: Light-Dark Box Test
Objective: To evaluate the anxiolytic properties of a test compound based on the conflict between exploration and aversion to a brightly lit environment.
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[16][17][18][19][20][21]
Procedure:
-
A mouse is placed in the center of the light compartment.[19][21]
-
The animal is allowed to freely explore the apparatus for a 5 to 10-minute period.[19]
-
Behavior is recorded and the following are measured:
-
Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.[16]
Alternatives and Competitors
While benzodiazepines and SSRIs/SNRIs are the current mainstays of anxiety treatment, there is a growing interest in novel mechanisms. Within the class of α7 nAChR modulators, other compounds are in various stages of development. Dehydronorketamine, a metabolite of ketamine, has been identified as another α7 nAChR NAM.[22][23] However, this compound is one of the most clinically advanced candidates in this class specifically for anxiety disorders.
Conclusion
This compound's mechanism as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor offers a promising and differentiated approach to the treatment of anxiety disorders. Preclinical and clinical data suggest a potent anxiolytic effect comparable to benzodiazepines but with a significantly improved safety and tolerability profile, notably lacking sedation, cognitive impairment, and addiction potential. Further clinical development, including Phase 3 trials, will be crucial in fully elucidating its therapeutic potential and positioning within the anxiolytic market. The unique mechanism of action of this compound holds the potential to address significant unmet needs for patients suffering from anxiety.
References
- 1. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. monsoon.com.au [monsoon.com.au]
- 4. Bionomics Reports Promising Full Results Analysis from PREVAIL Phase 2 Study of BNC210 Social Anxiety Disorder (SAD) - BioSpace [biospace.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 16. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 18. Light-dark box test for mice [protocols.io]
- 19. bio-protocol.org [bio-protocol.org]
- 20. MPD: JaxCC1: project protocol [phenome.jax.org]
- 21. Light-dark box test - Wikipedia [en.wikipedia.org]
- 22. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 23. Frontiers | Negative and positive allosteric modulators of the α7 nicotinic acetylcholine receptor regulates the ability of adolescent binge alcohol exposure to enhance adult alcohol consumption [frontiersin.org]
Replicating BNC-210 Clinical Trial Findings in the Lab: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BNC-210, an investigational anxiolytic, against established treatments. It includes summaries of clinical and preclinical data, detailed experimental protocols for laboratory replication of key findings, and visualizations of the underlying molecular pathways and experimental workflows.
Executive Summary
This compound is a novel, non-sedating anxiolytic that acts as a negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4] Clinical trials have explored its efficacy in treating various anxiety disorders, including Social Anxiety Disorder (SAD) and Generalized Anxiety Disorder (GAD).[1][5][6] This document outlines methodologies to compare the anxiolytic effects of this compound with benzodiazepines (e.g., lorazepam) and Selective Serotonin Reuptake Inhibitors (SSRIs), the current standard of care for many anxiety disorders.
Comparative Data Overview
The following tables summarize key data points from clinical and preclinical studies of this compound and its comparators.
Table 1: Clinical Trial Data Comparison
| Feature | This compound | Lorazepam | SSRIs (e.g., Sertraline, Paroxetine) |
| Mechanism of Action | Negative Allosteric Modulator of α7 nAChR | Positive Allosteric Modulator of GABA-A Receptor | Selective Serotonin Reuptake Inhibitor |
| Indicated for | Investigational for Social Anxiety Disorder, PTSD | Anxiety Disorders, Insomnia, Seizures | Depression, Anxiety Disorders, OCD, PTSD |
| Dosage (Anxiety) | 225 mg, 675 mg (acute, in trials)[5][6] | 2 to 6 mg/day (divided doses)[7][8] | Varies by specific drug (e.g., Sertraline 50-200 mg/day) |
| Onset of Action | Rapid (tablet formulation)[1] | Rapid | Delayed (weeks) |
| Key Efficacy Measure (SAD Trial) | Reduction in Subjective Units of Distress Scale (SUDS) during a public speaking challenge[1][5][6] | Reduction in Hamilton Anxiety Rating Scale (HAM-A) scores[9] | Reduction in Liebowitz Social Anxiety Scale (LSAS) scores |
| Common Side Effects | Generally well-tolerated in trials[1] | Sedation, dizziness, weakness, dependence | Nausea, insomnia, sexual dysfunction, withdrawal syndrome |
Table 2: Preclinical Data Comparison (Rodent Models)
| Feature | This compound | Benzodiazepines (e.g., Diazepam) | SSRIs (e.g., Fluoxetine) |
| Model | Elevated Plus Maze (EPM), Light-Dark Box (LDB)[4] | Elevated Plus Maze (EPM), Light-Dark Box (LDB) | Elevated Plus Maze (EPM), Forced Swim Test |
| Effect in EPM | Increased time in open arms | Increased time and entries in open arms | Mixed results, often requires chronic dosing |
| Effect in LDB | Increased time in the light compartment[4] | Increased time in the light compartment | Variable effects, dependent on dose and duration |
| Sedative Effects | Non-sedating[4] | Sedating at higher doses | Generally non-sedating |
| Motor Impairment | No reported impairment[4] | Can cause motor impairment | No significant motor impairment |
Signaling Pathway and Experimental Workflow
To understand the mechanism and preclinical evaluation of this compound, the following diagrams illustrate its proposed signaling pathway and a typical experimental workflow for comparison.
Caption: Proposed mechanism of action for this compound at the α7 nAChR.
Caption: Experimental workflow for preclinical anxiolytic testing.
Experimental Protocols
In Vitro: α7 nAChR Electrophysiology Assay
Objective: To determine the inhibitory effect of this compound on acetylcholine-evoked currents in cells expressing the α7 nAChR.
Materials:
-
Cell line stably expressing human or rat α7 nAChR (e.g., GH4C1 cells).[2][3]
-
Patch-clamp electrophysiology rig.
-
Extracellular solution (composition varies, typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose).
-
Intracellular solution (composition varies, typically contains KCl, MgCl2, EGTA, HEPES, and ATP).
-
Acetylcholine (ACh) solution (agonist).
-
This compound stock solution (dissolved in DMSO).[3]
Procedure:
-
Cell Culture: Culture the α7 nAChR-expressing cells according to standard protocols. For electrophysiology, plate cells on coverslips at an appropriate density.
-
Electrophysiology Setup:
-
Prepare extracellular and intracellular solutions and filter-sterilize.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Mount the coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
-
Whole-Cell Patch-Clamp:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Agonist Application:
-
Apply a concentration of ACh that elicits a submaximal response (e.g., EC80) to establish a baseline current.[2]
-
-
This compound Application:
-
Co-apply the same concentration of ACh with varying concentrations of this compound.
-
Allow for a washout period between applications.
-
-
Data Acquisition and Analysis:
-
Record the peak inward current in response to each application.
-
Calculate the percentage inhibition of the ACh-evoked current by this compound at each concentration.
-
Plot a concentration-response curve and determine the IC50 value for this compound.
-
In Vivo: Rodent Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like effects of this compound compared to a benzodiazepine (B76468) and a vehicle control.
Materials:
-
Elevated Plus Maze apparatus.
-
Adult male Sprague-Dawley rats (or a suitable mouse strain).
-
This compound.
-
Diazepam (or another benzodiazepine).
-
Vehicle for drug administration (e.g., 0.5% w/v hydroxypropylmethyl cellulose, 0.5% v/v benzyl (B1604629) alcohol, 0.4% v/v Tween 80).[3]
-
Video tracking software.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1, 10, 30 mg/kg) orally (p.o.) 60 minutes before testing.
-
Administer Diazepam (e.g., 2 mg/kg) intraperitoneally (i.p.) 30 minutes before testing.
-
Administer the vehicle control at the same time and via the same route as the test compounds.
-
-
EPM Test:
-
Place the animal in the center of the EPM, facing one of the closed arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the data between treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Conclusion
The provided protocols and comparative data offer a framework for researchers to investigate the anxiolytic properties of this compound in a laboratory setting. By replicating and expanding upon these findings, the scientific community can further elucidate the therapeutic potential of targeting the α7 nAChR for the treatment of anxiety disorders. The non-sedating profile of this compound, in particular, warrants further investigation as a significant potential advantage over existing anxiolytics.
References
- 1. biopharmaapac.com [biopharmaapac.com]
- 2. neurofit.com [neurofit.com]
- 3. neurofit.com [neurofit.com]
- 4. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Phase 2 Study of BNC210 for the Acute Treatment of Social Anxiety Disorder [ctv.veeva.com]
- 7. Lorazepam (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Lorazepam (Ativan) Dosage Guide - GoodRx [goodrx.com]
- 9. A study in the management of anxiety with lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of BNC-210
This document provides comprehensive safety and logistical procedures for the proper disposal of BNC-210, an investigational α7 nicotinic acetylcholine (B1216132) receptor negative allosteric modulator. Adherence to these guidelines is crucial for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. As this compound is a potent, biologically active compound, all waste materials containing or potentially contaminated with it must be managed as hazardous pharmaceutical waste.
It is imperative that all personnel handling this compound consult their institution's Environmental Health and Safety (EHS) department and refer to any manufacturer-provided Safety Data Sheet (SDS) for specific institutional and local regulations before handling or disposal.
Hazardous Waste Characterization
While a specific hazardous waste profile for this compound is not publicly available, its characteristics as a potent, investigational neurological drug necessitate its management as hazardous pharmaceutical waste.
| Waste Characteristic | Description | Regulatory Framework |
| Toxicity | As a negative allosteric modulator of the α7 nicotinic acetylcholine receptor, this compound is designed to have potent biological effects.[1][2][3][4] Its inherent bioactivity requires it to be handled as a toxic substance. | Resource Conservation and Recovery Act (RCRA) |
| Investigational Status | As an investigational new drug, its full toxicological and environmental impact profile is not yet completely understood, warranting precautionary handling as hazardous waste.[5][6][7][8] | 21 CFR Part 312 |
| Pharmaceutical Nature | Waste generated from the handling and use of this compound in research and development settings is considered pharmaceutical waste and must be managed accordingly. | State and Local Regulations |
Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the safe disposal of this compound and contaminated materials.
Waste Segregation and Collection
Proper segregation of waste at the source is the first critical step. The following materials contaminated with this compound must be considered hazardous waste:
-
Unused or expired this compound powder.
-
Empty or partially empty stock containers.
-
Contaminated Personal Protective Equipment (PPE) such as gloves, lab coats, and safety glasses.
-
All lab supplies, including glassware (e.g., vials, pipettes) and plasticware, that have come into direct contact with this compound.
-
Contaminated cleaning materials, such as absorbent pads and wipes.
Containment Procedures
Primary Containment:
-
Solid Waste: (e.g., powder, contaminated wipes, PPE) should be placed in a sealable, leak-proof plastic bag or a designated container.
-
Sharps: (e.g., needles, if used in solution preparation) must be placed in a puncture-resistant sharps container specifically designated for hazardous pharmaceutical waste.
Secondary Containment:
-
Place the sealed primary containers into a larger, durable, and clearly labeled hazardous waste container. This is typically a black RCRA-approved hazardous waste container for chemotherapy or other potent pharmaceutical waste.
-
Ensure the secondary container is in good condition and compatible with the waste it will hold.
Labeling
The outer hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste "
-
A clear description of the contents (e.g., "this compound Waste," "Hazardous Pharmaceutical Waste")
-
The accumulation start date (the date the first item of waste is placed in the container).
Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste accumulation area. This area must be:
-
Secure and access-controlled.
-
Away from general laboratory traffic.
-
In a cool, dry, and dark place, consistent with the storage conditions for the compound itself.[1]
Final Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste container.
-
Disposal must be conducted by a licensed hazardous waste vendor.
-
Complete all required waste manifest paperwork accurately and retain a copy for your records, as mandated by institutional and regulatory policies.
Decontamination
-
All surfaces and non-disposable equipment that may have been contaminated with this compound must be thoroughly decontaminated.
-
A two-step process is recommended:
-
Clean the surface with a suitable detergent and water.
-
Follow with an appropriate disinfectant or inactivating agent as recommended by your EHS department.
-
-
All cleaning materials used in this process must also be disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 317.39 g/mol | [1] |
| Chemical Formula | C17H23N3O3 | [1] |
| Solubility in DMSO | 63 mg/mL (198.5 mM) | [3] |
| IC50 (α7 nAChR) | 1.2 - 3 µM | [2][4] |
| Storage (Powder) | -20°C for up to 3 years | [1][9] |
| Storage (In Solvent) | -80°C for up to 1 year | [3][9] |
Visualized Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. neurofit.com [neurofit.com]
- 5. A phase 2, placebo-controlled study to evaluate the efficacy and safety of BNC210, an alpha-7 nicotinic receptor negative allosteric modulator, for acute, as-needed treatment of social anxiety disorder (SAD) - The PREVAIL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bionomics Reports Successful End-of-Phase 2 FDA Meeting on BNC210 for PTSD Development [synapse.patsnap.com]
- 9. BNC210 | AChR | TargetMol [targetmol.com]
Essential Safety and Logistical Information for Handling BNC-210
This guide provides crucial safety protocols and logistical plans for the handling and disposal of BNC-210, a negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE) and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE and handling procedures are recommended based on standard laboratory safety protocols for handling solid research chemicals.[1][2][3][4][5] A risk assessment should be conducted for any specific experimental protocol.[3]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety glasses or goggles | ANSI Z87.1-rated, with side shields.[2] | Protects against dust particles and splashes. |
| Face shield | To be worn in addition to safety glasses or goggles.[2][5] | Recommended when there is a significant risk of splashing, such as when preparing solutions.[2][5] | |
| Hand Protection | Disposable nitrile gloves | Chemical-resistant.[6] | Provides a barrier against skin contact. Latex gloves should be avoided due to poor chemical protection and potential for allergies.[2] For prolonged contact, consider double-gloving or using more robust gloves.[2] |
| Body Protection | Laboratory coat | Standard lab coat. | Protects skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | Dust mask or respirator | NIOSH-approved (e.g., N95). | Recommended when handling the powder form to avoid inhalation. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that a safety shower and eye wash station are accessible.[6]
-
Don all required PPE before handling the compound.
-
-
Weighing and Solution Preparation:
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the powder.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing. This compound is soluble in DMSO.[7]
-
-
Experimentation:
Disposal Plan
-
Waste Collection:
-
All disposable materials that have come into contact with this compound, including gloves, weigh paper, and pipette tips, should be considered chemical waste.
-
Place all contaminated waste in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
-
Waste Disposal:
-
Dispose of all this compound waste in accordance with local, state, and federal environmental regulations.[6] Do not dispose of it down the drain or in regular trash.
-
Mechanism of Action of this compound
This compound acts as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).[8][9][10][11] This means it binds to a site on the receptor that is different from the acetylcholine binding site. This binding event modulates the receptor's activity, leading to a reduction in cation flow through the channel.[8][9]
Caption: Mechanism of action of this compound on the α7 nicotinic acetylcholine receptor.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for the safe handling of this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. promocell.com [promocell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. neurofit.com [neurofit.com]
- 11. Soclenicant - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
